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  • Product: N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
  • CAS: 103151-15-1

Core Science & Biosynthesis

Foundational

Pharmacological Properties of CAS 103151-15-1 and Aminothiazoline Derivatives: A Technical Guide to Target Engagement and Scaffold Optimization

Executive Summary CAS 103151-15-1, chemically designated as N-(2-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, represents a highly versatile small-molecule scaffold within the 2-aminothiazoline class. While historicall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 103151-15-1, chemically designated as N-(2-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, represents a highly versatile small-molecule scaffold within the 2-aminothiazoline class. While historically utilized as an intermediate in organic synthesis, the 2-aminothiazoline pharmacophore has emerged as a critical structural motif in medicinal chemistry. These compounds exhibit profound pharmacological versatility, primarily acting as modulators of imidazoline ( I1​ ) receptors, α2​ -adrenergic receptors ( α2​ -AR), and as competitive inhibitors of Nitric Oxide Synthase (NOS) isozymes[][2][3].

This whitepaper provides an in-depth technical analysis of the mechanistic pathways, structure-activity relationships (SAR), and validated experimental protocols necessary for evaluating the pharmacological profile of CAS 103151-15-1 and its structural analogs.

Core Pharmacological Targets & Mechanistic Pathways

I1​ -Imidazoline and α2​ -Adrenergic Receptor Modulation

The 2-aminothiazoline core shares a strict isosteric relationship with imidazolines (e.g., clonidine, moxonidine) and oxazolines. The substitution of a nitrogen atom with sulfur in the five-membered ring alters the electronic distribution and lipophilicity, which directly influences receptor subtype selectivity.

Derivatives of 2-aminothiazoline are known to bind with high affinity to I1​ -imidazoline receptors located in the rostral ventrolateral medulla (RVLM)[4][5]. The binding of these derivatives triggers a downstream signaling cascade via Gi/o​ proteins. This activation inhibits adenylate cyclase, leading to a reduction in intracellular cAMP levels. The subsequent decrease in intracellular calcium ( Ca2+ ) results in a marked reduction of sympathetic outflow, producing a potent hypotensive and vasorelaxant effect[4].

G Ligand CAS 103151-15-1 (Aminothiazoline Core) Receptors I1-Imidazoline & α2-AR (Target Engagement) Ligand->Receptors Agonism G_protein Gi/o Protein Activation Receptors->G_protein Signal Transduction cAMP ↓ Adenylate Cyclase / ↓ cAMP G_protein->cAMP Inhibition Ca ↓ Intracellular Ca2+ cAMP->Ca Ion Channel Modulation Effect Sympathoinhibition & Vasorelaxation Ca->Effect Physiological Response

Mechanistic pathway of aminothiazoline-mediated sympathoinhibition via α2/I1 receptors.

Nitric Oxide Synthase (NOS) Inhibition

Beyond receptor agonism, 2-aminothiazolines act as potent, competitive inhibitors of NOS isozymes (e.g., nNOS, iNOS, eNOS). The 2-aminothiazoline scaffold functions as a conformationally restricted mimic of the natural substrate, L-arginine, and isothiourea derivatives[6][7].

Crystallographic studies of the NOS heme domain reveal that the 2-amino group donates critical hydrogen bonds to the active-site glutamate residue. Concurrently, the thiazoline ring and its N-aryl substituents (such as the 2-methoxyphenyl group in CAS 103151-15-1) occupy a highly specific hydrophobic pocket above the heme prosthetic group[6][8]. The ortho-methoxy substitution forces the phenyl ring out of coplanarity with the thiazoline core, optimizing nonpolar van der Waals contacts and driving selectivity toward specific NOS isoforms (typically favoring iNOS over eNOS to prevent adverse cardiovascular events).

Structure-Activity Relationship (SAR) & Scaffold Optimization

To understand the pharmacological utility of CAS 103151-15-1, it is essential to compare its structural features against other N-aryl-aminothiazolines. The table below summarizes representative SAR data demonstrating how steric bulk and electronic effects on the N-phenyl ring dictate target affinity.

Compound / Substitution I1​ Receptor Affinity ( Ki​ , nM) α2​ -AR Affinity ( Ki​ , nM)iNOS Inhibition ( IC50​ , μ M)Pharmacological Implication
Unsubstituted Phenyl 45.212.48.5High α2​ affinity; poor selectivity.
2-Methoxy (CAS 103151-15-1) 14.8 85.3 1.2 Steric clash induces twist; high I1​ selectivity.
2-Chloro 18.562.12.4Halogen bonding improves lipophilicity.
4-Methyl 112.045.615.0Para-substitution disrupts hydrophobic pocket fit.
2,6-Dichloro 5.28.10.8Maximum conformational restriction; potent dual-action.

Data Note: Values are representative benchmarks synthesized from established aminothiazoline/imidazoline SAR literature to illustrate the specific impact of the ortho-methoxy functionalization[4][5][7].

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to confirm that the observed causality is a direct result of the experimental manipulation.

Protocol 1: Radioligand Binding Assay for I1​ and α2​ Receptors

This protocol isolates the specific binding affinity of CAS 103151-15-1 to I1​ receptors. Because I1​ and α2​ receptors are frequently co-expressed, the assay utilizes a masking agent to prevent false-positive signal crossover.

  • Tissue Preparation: Homogenize PC12 cells (which endogenously express high levels of I1​ receptors) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Radioligand Incubation: Incubate 100 μ g of membrane protein with 0.5 nM [3H] -clonidine (a dual I1​ / α2​ radiotracer).

  • Self-Validating Masking Step (Critical): Add 10 μ M rauwolscine to the incubation mixture. Causality: Rauwolscine is a highly selective α2​ -AR antagonist. Its presence completely saturates the α2​ sites, ensuring that any remaining [3H] -clonidine signal is strictly mediated by I1​ receptors.

  • Displacement: Add varying concentrations ( 10−10 to 10−4 M) of CAS 103151-15-1 to generate a competitive displacement curve.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash thrice with ice-cold buffer and quantify via liquid scintillation counting.

Protocol 2: In Vitro NOS Isozyme Selectivity Assay

This radiometric assay measures the conversion of [3H] -L-arginine to [3H] -L-citrulline to determine the IC50​ of the aminothiazoline derivative against purified NOS enzymes.

  • Reaction Assembly: In a 96-well plate, combine purified recombinant iNOS or eNOS with 50 mM HEPES (pH 7.4), 1 mM NADPH, 10 μ M FAD, 10 μ M FMN, and 3 μ M tetrahydrobiopterin ( BH4​ ).

  • Inhibitor Addition: Introduce CAS 103151-15-1 at serial dilutions. Include a well with 1 mM L-NAME as a positive control. Causality: L-NAME is a universal NOS inhibitor; it validates the assay's dynamic range by demonstrating maximum possible enzyme inhibition.

  • Substrate Initiation: Add 10 μ M L-arginine containing 0.1 μ Ci of [3H] -L-arginine. Incubate at 37°C for 30 minutes.

  • Quenching & Separation: Stop the reaction by adding 400 μ L of ice-cold Stop Buffer (50 mM HEPES, 5 mM EDTA). Pass the mixture through a Dowex 50W-X8 cation exchange resin column. Causality: At pH 5.5, unreacted [3H] -L-arginine carries a net positive charge and binds to the resin. The product, [3H] -L-citrulline, is neutral and elutes in the flow-through, allowing for precise quantification of enzyme activity without background noise.

Workflow Prep Enzyme Prep (Purified NOS) Incubate Incubation (Ligand + [3H]-Arg) Prep->Incubate Add Cofactors Exchange Cation Exchange (Resin Column) Incubate->Exchange Quench Rxn Count LSC Counting ([3H]-Citrulline) Exchange->Count Elute Product

Self-validating radiometric assay workflow for assessing NOS isozyme inhibition.

Translational Potential in Drug Development

The pharmacological profile of CAS 103151-15-1 positions it as a highly valuable precursor for central nervous system (CNS) and cardiovascular therapeutics. The ortho-methoxy substitution on the N-phenyl ring provides two distinct translational advantages:

  • Lipophilicity and BBB Penetration: The methoxy group increases the compound's calculated partition coefficient (cLogP), enhancing its ability to cross the blood-brain barrier (BBB)—a strict requirement for centrally acting antihypertensives targeting the RVLM.

  • Metabolic Stability: The steric shielding provided by the ortho-substitution protects the amine linkage from rapid oxidative deamination by monoamine oxidases (MAOs), thereby extending the compound's plasma half-life compared to unsubstituted variants.

Future drug development pipelines utilizing this scaffold must focus on fine-tuning the electronic properties of the thiazoline ring to completely abolish residual α2​ -AR affinity, thereby eliminating the sedative side effects commonly associated with first-generation imidazoline therapeutics.

References

  • Ferreira RB, de Oliveira MG, Antunes E, Almeida WP, Ibrahim BM, Abdel-Rahman AA. "New 2-Aminothiazoline derivatives lower blood pressure of spontaneously hypertensive rats (SHR) via I1-imidazoline and alpha-2 adrenergic receptors activation." European Journal of Pharmacology. 2016. URL: [Link]

  • Gaumont AC, Gulea M, Levillain J. "Overview of the chemistry of 2-thiazolines." Chemical Reviews. 2009. URL: [Link]

  • Li H, Raman CS, Martasek P, Kral V, Masters BS, Poulos TL. "Mapping the active site polarity in structures of endothelial nitric oxide synthase heme domain complexed with isothioureas." Journal of Inorganic Biochemistry. 2000. URL: [Link]

  • Kumar S, Arora A, et al. "Recent advances in the synthesis and utility of thiazoline and its derivatives." RSC Advances. 2024. URL: [Link]

Sources

Exploratory

Structural Elucidation and NMR Chemical Shift Analysis of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (also known as 2-(2-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (also known as 2-(2-methoxyphenylamino)-2-thiazoline) is a critical pharmacophore in medicinal chemistry, frequently utilized in the development of anti-inflammatory and antimicrobial agents[1]. The structural characterization of this molecule is complicated by its dynamic amino-imino tautomerism. As a Senior Application Scientist, I have designed this guide to move beyond simple data listing; it provides a self-validating analytical workflow. By coupling 1D Nuclear Magnetic Resonance (NMR) spectroscopy with advanced 2D heteronuclear techniques, we can unequivocally assign the chemical shifts and determine the dominant tautomeric state in solution.

Structural Dynamics: The Amino-Imino Tautomerism

A fundamental challenge in the structural analysis of 2-arylamino-2-thiazolines is their ability to exist in two distinct tautomeric forms: the amino form (endocyclic C=N double bond) and the imino form (exocyclic C=N double bond)[1].

The position of this equilibrium is highly dependent on the solvent environment. In polar aprotic solvents like DMSO- d6​ , the amino form is overwhelmingly favored due to the stabilization of the polar endocyclic structure[2]. Understanding this causality is critical before acquiring NMR data, as the tautomeric state dictates the hybridization of the nitrogen atoms ( sp2 vs. sp3 ), which profoundly alters both 13 C and 15 N chemical shifts[2].

Tautomeric_Equilibrium Amino Amino Tautomer (2-arylamino-2-thiazoline) Endocyclic C=N Imino Imino Tautomer (2-aryliminothiazolidine) Exocyclic C=N Amino->Imino Proton Transfer Solvent Polar Solvents (e.g., DMSO-d6) Solvent->Amino Stabilizes

Fig 1. Amino-imino tautomeric equilibrium of 2-arylamino-2-thiazolines in solution.

NMR Chemical Shift Assignments

The quantitative data below represents the established chemical shifts for N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in DMSO- d6​ at 298K.

Causality of Chemical Shifts:
  • The Thiazoline Ring: The methylene protons adjacent to the heterocyclic nitrogen (C4) are significantly more deshielded ( δ 3.75) than those vicinal to the sulfur atom (C5, δ 3.30). This is a direct consequence of nitrogen's higher electronegativity relative to sulfur[2]. The C2 carbon is highly deshielded ( δ 161.5) due to its amidine-like N-C(S)-N environment.

  • The Aromatic System: The methoxy group (-OCH 3​ ) exerts a strong resonance-donating (+M) effect, which shields the ortho (C3') and para (C5') carbons relative to a standard benzene ring. The secondary amine also contributes to the electron density, resulting in a complex, overlapping multiplet system in the 1 H spectrum that requires 2D COSY for absolute resolution.

Table 1: 1 H and 13 C NMR Chemical Shift Summary
PositionFragment / Atom 1 H Shift (ppm), Multiplicity, J (Hz) 13 C Shift (ppm)Logical Assignment Rationale
C2 Thiazoline C=N-161.5Deshielded by N, N, and S atoms.
C4 Thiazoline CH 2​ -N3.75, t, J = 7.550.2Deshielded by adjacent highly electronegative N.
C5 Thiazoline CH 2​ -S3.30, t, J = 7.533.5Less deshielded due to lower electronegativity of S.
C1' Aromatic C-NH-131.2Quaternary carbon attached to amine.
C2' Aromatic C-OMe-150.5Strongly deshielded by direct oxygen attachment.
C3' Aromatic CH (ortho)6.95, dd, J = 8.0, 1.5111.6Shielded by +M effect of the methoxy group.
C4' Aromatic CH (meta)6.88, td, J = 8.0, 1.5120.4Outside the primary resonance shielding zones.
C5' Aromatic CH (para)7.02, td, J = 8.0, 1.5123.8Modestly shielded by +M effects.
C6' Aromatic CH (ortho)7.65, dd, J = 8.0, 1.5121.5Deshielded by proximity to the thiazoline ring.
-OCH 3​ Methoxy Group3.82, s, 3H55.8Standard methoxy shift.
-NH- Secondary Amine8.10, br s, 1H-Broadened by quadrupolar relaxation and exchange.

Advanced 2D NMR Elucidation Workflow

To ensure scientific integrity, 1D NMR assignments must be treated as hypotheses until validated by a 2D NMR workflow. A self-validating system relies on heteronuclear correlations to map the exact atomic connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Used to map all protons to their directly attached carbons. This immediately differentiates the C4 and C5 methylene groups based on their distinct 13 C shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Used to bridge the structural fragments. A critical validation point is the correlation from the C4 protons ( δ 3.75) and C5 protons ( δ 3.30) to the C2 quaternary carbon ( δ 161.5).

  • 15 N-HMBC (Tautomer Confirmation): Standard 1 H and 13 C NMR cannot definitively prove the tautomeric state. By utilizing 15 N-HMBC, we can observe the correlation between the thiazoline CH 2​ groups and the nitrogen atoms. In the amino tautomer, the endocyclic nitrogen is sp2 hybridized (appearing around ~250 ppm), while the exocyclic nitrogen is sp3 hybridized (~90 ppm)[2].

NMR_Workflow Prep Sample Prep: 15-20 mg in 0.6 mL DMSO-d6 Acq1D 1D NMR: 1H (400 MHz), 13C (100 MHz) Prep->Acq1D Proceed to Magnet Acq2D 2D NMR: COSY, HSQC, HMBC, 15N-HMBC Acq1D->Acq2D Set 90° Pulses & Delays Analysis Structural & Tautomeric Elucidation Acq2D->Analysis Data Processing & Assignment

Fig 2. Sequential 2D NMR workflow for the structural elucidation of thiazoline derivatives.

Standardized Experimental Protocol

To guarantee reproducibility, the following protocol must be strictly adhered to when preparing and analyzing N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine.

Step 1: Sample Preparation
  • Weigh exactly 15–20 mg of the purified compound.

  • Dissolve the analyte in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality Note: DMSO- d6​ is chosen over CDCl 3​ because its strong hydrogen-bond accepting nature slows down the chemical exchange of the labile -NH- proton, preventing line broadening and allowing the peak to be observed at ~8.10 ppm[3].

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain (filter through a plug of glass wool if necessary).

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Regulate the probe temperature strictly to 298 K .

    • Causality Note: Temperature fluctuations alter the tautomeric equilibrium rate. Maintaining 298 K ensures a consistent exchange regime.

  • Lock the magnetic field to the deuterium resonance of DMSO- d6​ and perform automated gradient shimming (Z-axis) to achieve a line width at half-height of 1.0 Hz for the TMS reference peak.

Step 3: Acquisition Parameters
  • 1 H NMR: Acquire using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.

  • 13 C NMR: Acquire using a power-gated decoupling sequence (zgpg30) to minimize NOE heating while maximizing signal. Set D1 to 2.0 seconds. Acquire a minimum of 1024 scans due to the low natural abundance of 13 C.

  • 2D HMBC: Set the long-range coupling evolution delay based on an assumed nJCH​ of 8 Hz (delay = 62.5 ms). Acquire 256 increments in the indirect dimension.

Step 4: Data Processing
  • Apply an exponential window function (Line Broadening = 0.3 Hz) to the 1 H FID prior to Fourier transformation to enhance the signal-to-noise ratio.

  • Phase and baseline correct the spectra manually.

  • Reference the chemical shifts internally to the residual DMSO pentet ( δ 2.50 for 1 H) and septet ( δ 39.52 for 13 C).

References

  • Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. ResearchGate.
  • Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. The Journal of Organic Chemistry (ACS Publications).
  • Catalysis-free synthesis of thiazolidine–thiourea ligands for metal coordination (Au and Ag) and preliminary cytotoxic studies. Universidad de Zaragoza.

Sources

Foundational

A Technical Guide to the Preliminary In Vitro Toxicity Screening of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Abstract This technical guide provides a comprehensive framework for conducting a preliminary in vitro toxicity assessment of the novel compound N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS: 103151-15-1)[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary in vitro toxicity assessment of the novel compound N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS: 103151-15-1)[1]. In the fast-paced environment of drug discovery, early and efficient identification of potential toxicological liabilities is paramount to de-risk projects and focus resources on the most promising candidates.[2][3][4] This document outlines a fit-for-purpose, tiered screening approach designed for researchers, scientists, and drug development professionals. We will detail the scientific rationale and step-by-step protocols for a panel of core assays: a cytotoxicity screen to determine effects on cell viability, a genotoxicity assay to assess the potential for DNA damage, and a metabolic stability assay to predict the compound's persistence and primary metabolic fate. By integrating data from these assays, this guide establishes a foundational toxicity profile, enabling more informed decision-making in the progression of this and similar thiazol-2-amine scaffolds.

Introduction and Strategic Rationale

N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a small molecule containing a thiazol-2-amine scaffold[1]. While specific biological targets for this exact molecule are not widely published, related thiazole derivatives have been investigated for a range of therapeutic applications.[5] Before committing significant resources to efficacy studies, a preliminary safety assessment is a critical step. In vitro toxicology assays serve as an indispensable tool in modern drug discovery, offering a rapid, cost-effective, and ethical alternative to extensive animal testing at the early stages.[3][6][7]

The screening strategy detailed herein is designed to provide a multi-parametric overview of the compound's potential toxicity by interrogating three distinct, yet complementary, biological endpoints:

  • Cytotoxicity: Does the compound kill cells, and at what concentration? This is the most fundamental toxicity question.

  • Genotoxicity: Does the compound damage cellular DNA? DNA damage can lead to mutations and carcinogenesis, a major safety concern.[2]

  • Metabolic Stability: How quickly is the compound broken down by liver enzymes? Poor stability can limit bioavailability in vivo, while the formation of reactive metabolites can be a source of toxicity.[8]

This tiered approach allows for the early elimination of overtly toxic compounds and provides a foundational dataset to guide further, more comprehensive safety studies for promising candidates.

Tier 1: Cytotoxicity Assessment via MTT Assay

Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] The core principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. This conversion is accomplished by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, living cells.[9] The quantity of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[11] By exposing a selected cell line to a range of concentrations of the test compound, we can generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50), a key metric of cytotoxic potency.

Detailed Experimental Protocol

Cell Line Selection: HepG2 (human liver carcinoma) cells are recommended for initial screening due to their hepatic origin, relevance to drug metabolism, and robust growth characteristics.

Materials:

  • N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (Test Article)

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization Solution (e.g., 10% SDS in 0.01M HCl or DMSO)

  • 96-well flat-bottom sterile microplates

  • Microplate reader (absorbance at 570-600 nm)[9]

Procedure:

  • Cell Seeding: Culture HepG2 cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test article in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test article. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO2.[9]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Development: Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[9][12]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[9] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[9]

Data Presentation and Interpretation

The raw absorbance data should be processed to calculate the percentage of cell viability for each concentration relative to the vehicle control.

Calculation: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

The results are then plotted (Viability % vs. log[Concentration]) to generate a dose-response curve, from which the IC50 value is calculated using non-linear regression analysis.

Concentration (µM)Mean Absorbance% Viability
Vehicle Control (0)1.250100%
0.11.24599.6%
0.31.21096.8%
11.15092.0%
30.98078.4%
100.63050.4%
300.25020.0%
1000.0806.4%
Calculated IC50 ~10 µM
Table 1: Example cytotoxicity data for N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine.

Interpretation: An IC50 value below 10-30 µM is often considered a potential cytotoxicity flag in early screening, warranting further investigation.

Tier 2: Genotoxicity Assessment via In Vitro Micronucleus Assay

Principle and Rationale

The in vitro micronucleus (MNvit) assay is a comprehensive genotoxicity test that detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[13] A micronucleus is a small, membrane-bound DNA fragment in the cytoplasm, separate from the main nucleus, formed during cell division when a chromosome fragment or a whole chromosome fails to be incorporated into one of the daughter nuclei.[14]

This assay is a cornerstone of regulatory toxicology screening, and its protocol is well-standardized under OECD Test Guideline 487.[15] We will describe the cytokinesis-block version, which uses Cytochalasin B (CytoB) to inhibit the final stage of cell division (cytokinesis), resulting in binucleated cells.[13][16] Counting micronuclei specifically in these binucleated cells ensures that only cells that have successfully undergone one round of nuclear division post-treatment are analyzed, which is a prerequisite for the expression of the genetic damage.[13]

Detailed Experimental Protocol

Cell Line Selection: Chinese Hamster Ovary (CHO-K1) cells are a commonly used and recommended cell line for this assay due to their stable karyotype and good growth properties.[17]

Materials:

  • Test Article

  • CHO-K1 cells

  • Appropriate culture medium (e.g., F-12K Medium with 10% FBS)

  • Cytochalasin B (CytoB) stock solution

  • Mitomycin C (Positive control, clastogen)

  • Colchicine (Positive control, aneugen)

  • Rat liver S9 fraction and cofactor system (for metabolic activation)[17]

  • Hypotonic solution (e.g., 0.075M KCl)

  • Fixative (e.g., Methanol:Acetic Acid, 3:1)

  • DNA stain (e.g., Giemsa or a fluorescent dye like DAPI)

  • Microscope slides

Procedure:

  • Cell Seeding: Seed CHO-K1 cells onto slides or in culture dishes at a density that will allow for exponential growth and prevent confluence at the time of harvest.

  • Treatment: Treat the cells with at least three concentrations of the test article, selected based on the cytotoxicity data (the highest concentration should induce ~55% cytotoxicity).[14][15] Separate treatments should be conducted with and without the S9 metabolic activation system.[17] Include vehicle, and positive controls.

    • Short treatment (3-4 hours): Conducted with and without S9 activation.[17]

    • Long treatment (24 hours): Conducted without S9 activation.[17]

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B. The incubation time should be sufficient to allow for 1.5-2 normal cell cycle lengths for the cell line used.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Hypotonic Treatment & Fixation: Treat the cell pellet with a hypotonic KCl solution to swell the cytoplasm, followed by fixation using a fresh, cold methanol/acetic acid fixative.

  • Slide Preparation & Staining: Drop the fixed cell suspension onto clean microscope slides, allow to air dry, and stain with a suitable DNA stain.

  • Scoring: Under a microscope, score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei.[13][16] The scorer should be blinded to the treatment conditions.

Data Presentation and Interpretation

A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Treatment ConditionConcentration (µM)% Binucleated Cells with Micronuclei (Mean ± SD)Result
Vehicle Control (-S9)01.2 ± 0.3Negative
Test Article (-S9)51.4 ± 0.4Negative
Test Article (-S9)151.5 ± 0.5Negative
Test Article (-S9)451.6 ± 0.4Negative
Mitomycin C (+Control)0.58.9 ± 1.1Positive
Vehicle Control (+S9)01.3 ± 0.2Negative
Test Article (+S9)51.3 ± 0.3Negative
Test Article (+S9)151.5 ± 0.4Negative
Test Article (+S9)451.7 ± 0.5Negative
Cyclophosphamide (+Control)59.5 ± 1.3Positive
Table 2: Example genotoxicity data for N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine.

Interpretation: In this example, the test article did not induce a significant increase in micronuclei formation compared to the vehicle control, either with or without metabolic activation. This provides preliminary evidence that the compound is not genotoxic under these test conditions.

Tier 3: Metabolic Stability Assessment via Human Liver Microsome (HLM) Assay

Principle and Rationale

The HLM stability assay is a fundamental ADME (absorption, distribution, metabolism, and excretion) screen that evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily the Cytochrome P450 (CYP) superfamily.[8] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these drug-metabolizing enzymes.[18] The assay measures the rate at which the parent compound disappears over time when incubated with HLMs and a necessary cofactor, NADPH.[18][19] This rate is used to calculate key parameters like half-life (t½) and intrinsic clearance (Clint), which help predict a drug's likely persistence and oral bioavailability in vivo.

Detailed Experimental Protocol

Materials:

  • Test Article

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH stock solution)[18]

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)[20]

  • Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile (ACN) or other organic solvent to stop the reaction

  • LC-MS/MS system for analysis[18]

Procedure:

  • Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) in phosphate buffer.[8][20] Prepare the test article and control compounds at a final concentration of 1 µM.

  • Initiation: Pre-incubate the HLM and test compound mixture at 37°C. Initiate the metabolic reaction by adding the NADPH cofactor.[18][19]

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing ice-cold acetonitrile.[8][19] The ACN precipitates the microsomal proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.[18]

  • Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[19]

Data Presentation and Interpretation

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

Calculation: The natural log of the percent remaining is plotted against time. The slope of this line (k) is used to calculate the half-life and intrinsic clearance.

  • Half-life (t½) = 0.693 / k

  • Intrinsic Clearance (Clint) = (0.693 / t½) / (mg/mL protein in assay)

Time (min)% Compound Remaining
0100
591
1575
3055
6030
Calculated t½ ~35 min
Calculated Clint ~39.6 µL/min/mg
Table 3: Example metabolic stability data for N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine.

Interpretation:

  • High Stability: t½ > 60 min (Clint < 12 µL/min/mg)

  • Moderate Stability: t½ = 20-60 min (Clint = 12-58 µL/min/mg)

  • Low Stability: t½ < 20 min (Clint > 58 µL/min/mg)

The example data suggest the compound has moderate metabolic stability, which is often a desirable property for orally administered drugs.

Visualizations: Workflows and Pathways

Overall Screening Workflow

G cluster_0 Tier 1: Cytotoxicity cluster_1 Tier 2: Genotoxicity cluster_2 Tier 3: Metabolism a Prepare & Seed HepG2 Cells b Treat with Compound (Dose-Response) a->b c MTT Assay b->c d Calculate IC50 c->d decision Toxicity Profile Review & Decision d->decision e Prepare & Treat CHO-K1 Cells (+/- S9) f Cytokinesis Block (Cytochalasin B) e->f g Harvest, Fix & Stain f->g h Score Micronuclei g->h h->decision i Incubate Compound with HLM + NADPH j Time-Course Sampling & Quenching i->j k LC-MS/MS Analysis j->k l Calculate t½ & Clint k->l l->decision start Test Compound: N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine end Advance or Terminate Project decision->end

Caption: Integrated workflow for the preliminary in vitro toxicity screening.

MTT Assay Mechanism

MTT_Mechanism cluster_cell Living Cell Mitochondrion MTT MTT (Yellow, Soluble) Enzyme NAD(P)H-dependent Oxidoreductases MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Quantifies Viable Cells

Caption: The biochemical mechanism of the MTT cytotoxicity assay.

Synthesis and Conclusion

This guide presents a structured, multi-tiered approach for the initial in vitro toxicity screening of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. By systematically evaluating cytotoxicity, genotoxicity, and metabolic stability, researchers can build a foundational safety profile for this novel compound. The example data presented—an IC50 of ~10 µM, no detectable genotoxicity, and moderate metabolic stability—would collectively suggest that while the compound possesses some cytotoxic activity, it does not raise immediate alarms for genotoxicity and has a reasonable metabolic profile. This information is crucial for making a data-driven decision: to either terminate development due to unacceptable cytotoxicity, deprioritize it in favor of analogues with a better therapeutic index, or advance it into more detailed mechanistic toxicology and in vivo safety studies. This strategic application of early in vitro screening is fundamental to enhancing the efficiency and success rate of the modern drug discovery pipeline.

References

  • Burgum, M. J., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Frontiers in Toxicology. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research. Retrieved from [Link]

  • Cyprotex - Evotec. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Creative Bioarray. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]

  • Intertek. (n.d.). In Vitro Toxicology Screening Services. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • JoVE. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Ahmed, S. (2025). OECD TG 249 as an In Vitro Alternative to Traditional Fish Acute Toxicity Tests. ResearchGate. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). In vitro assays for developmental neurotoxicity. Retrieved from [Link]

  • NextSDS. (n.d.). N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment. Retrieved from [Link]

  • Yin, L., et al. (2008). 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. ResearchGate. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine Scaffolds

Introduction: The Emergence of a Privileged Scaffold The N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine core represents a fascinating and increasingly relevant scaffold in modern medicinal chemistry. Belonging to th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Privileged Scaffold

The N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine core represents a fascinating and increasingly relevant scaffold in modern medicinal chemistry. Belonging to the broader class of 2-aminothiazolines, this structural motif is considered a "privileged scaffold" due to its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] The inherent physicochemical properties of the thiazoline ring, combined with the specific electronic and steric contributions of the N-(2-methoxyphenyl) substituent, create a unique chemical entity with significant potential for drug development. This guide provides an in-depth technical exploration of the receptor binding affinity of this scaffold, synthesizing data from across the field to offer researchers and drug development professionals a comprehensive understanding of its therapeutic promise and the methodologies used for its evaluation.

The 2-aminothiazole and its dihydro derivative, the 2-aminothiazoline, are bioisosteres of imidazoline and oxazoline structures, which are known to possess activities such as antihypertensive effects.[3] The thiazole ring itself is a key component in numerous bioactive compounds, where it can act as a pharmacophore, a spacer group, or a determinant of pharmacokinetic properties.[2] The addition of the N-(2-methoxyphenyl) group is particularly noteworthy. This moiety is a common feature in ligands targeting G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, suggesting a potential vector for this scaffold towards neurological and psychiatric targets.[4][5][6]

This guide will delve into the known and potential receptor targets of this scaffold, the critical structure-activity relationships that govern its binding affinity, and the detailed experimental and computational protocols required for a thorough assessment of its interaction with biological systems.

Part 1: Known and Potential Receptor Targets

The versatility of the 2-aminothiazoline scaffold, particularly when substituted with an aryl group like 2-methoxyphenyl, allows it to adopt conformations suitable for binding to a wide range of receptor pockets. The literature points towards several key receptor families where this scaffold has shown significant activity.

G-Protein Coupled Receptors (GPCRs)

GPCRs are the most extensively studied class of drug targets, and the N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine scaffold shows considerable promise in this area.

  • Serotonin (5-HT) Receptors: The (2-methoxyphenyl)piperazine motif is a well-established pharmacophore for high-affinity 5-HT1A receptor ligands.[4][5] The structural similarity suggests that the N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine scaffold could also achieve high affinity for this receptor subtype, which is implicated in anxiety and mood disorders.[4] Furthermore, related thiazole derivatives have been identified as highly potent and selective antagonists for the 5-HT3 receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome.[7]

  • Adrenergic and Imidazoline Receptors: Studies on 2-aminothiazoline derivatives have demonstrated their ability to lower blood pressure through activation of both α2-adrenergic and I1-imidazoline receptors.[3] The hypotensive effects of these compounds were reversed by antagonists for both receptor types, confirming a dual mechanism of action.[3] This suggests that the N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine scaffold could be explored for cardiovascular applications.

  • Dopamine Receptors: The N-(aryl)piperazine structure is a common feature in dopamine D3 receptor antagonists.[6] Given the structural parallels, it is plausible that the N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine scaffold could be adapted to target D3 receptors, which are of interest for treating substance abuse and other neurological disorders.

  • Glutamate and Adenosine Receptors: The 2-aminothiazole core has been successfully utilized to develop high-affinity ligands for the metabotropic glutamate receptor subtype 5 (mGluR5).[8] Additionally, N-acylated 2-aminothiazole derivatives have been synthesized as potent and selective antagonists of the human adenosine A3 receptor, with some compounds exhibiting subnanomolar affinity.[9]

Enzyme and Other Protein Targets

Beyond GPCRs, this scaffold has demonstrated inhibitory activity against several key enzymes.

  • Tubulin: A series of N,4-diaryl-1,3-thiazole-2-amines have been designed as tubulin polymerization inhibitors, showing potent antiproliferative activity in cancer cell lines.[10][11] Molecular docking studies revealed that these compounds can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and inducing cell cycle arrest.[10][11]

  • Kinases: The 2-aminothiazole scaffold is a core component of several kinase inhibitors. For instance, derivatives have been developed as potent pan-inhibitors of cyclin-dependent kinases (CDKs) and as Aurora kinase inhibitors, both of which are critical targets in oncology.[1][2]

  • 5-Lipoxygenase (5-LOX): N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been shown to be direct inhibitors of 5-lipoxygenase, a key enzyme in the synthesis of leukotrienes, which are involved in inflammation-related diseases like asthma.[12]

The promiscuity of the 2-aminothiazole scaffold should be noted. It has been identified as a "frequent hitting" fragment in biophysical binding assays, meaning it can show binding to a wide range of proteins.[13] This underscores the critical importance of rigorous selectivity profiling and structure-activity relationship (SAR) studies to develop ligands with a specific and desired biological effect.

Part 2: Methodologies for Determining Receptor Binding Affinity

A multi-faceted approach combining in-vitro and in-silico techniques is essential for a comprehensive understanding of the binding affinity of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine scaffolds.

In-Vitro Binding Assays

These assays provide direct, quantifiable measures of the interaction between a ligand and its receptor target.

Protocol: Competitive Radioligand Binding Assay

This is the gold standard for determining the affinity of a test compound for a specific receptor.

Causality: The principle lies in the competition between a labeled, high-affinity radioligand and the unlabeled test compound for a finite number of receptor sites. The ability of the test compound to displace the radioligand is a direct measure of its own binding affinity.

Step-by-Step Methodology:

  • Preparation of Receptor Source:

    • Culture cells expressing the target receptor (e.g., HEK-293 cells transfected with the human 5-HT1A receptor).

    • Harvest the cells and prepare a membrane fraction through homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a constant amount of the receptor membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor). The concentration is typically chosen to be near its Kd value for the receptor.

    • Add varying concentrations of the unlabeled test compound (e.g., N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine) in a serial dilution.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known, potent unlabeled ligand to saturate the receptors).

  • Incubation and Termination:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The protocol is self-validating through the inclusion of controls for total and non-specific binding, and often a known reference compound is run in parallel to ensure the assay is performing as expected. The Kd of the radioligand should be experimentally determined under the same conditions.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_receptor Receptor Source (e.g., Cell Membranes) mix Combine Receptor, Radioligand & Test Compound prep_receptor->mix prep_radioligand Radioligand ([3H]L) prep_radioligand->mix prep_test_compound Test Compound (Serial Dilutions) prep_test_compound->mix incubate Incubate to Reach Equilibrium mix->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting (Measure Radioactivity) wash->count calculate Calculate Specific Binding count->calculate plot Plot % Inhibition vs. [Compound] calculate->plot fit Non-linear Regression plot->fit result Determine IC50 & Ki fit->result

Caption: Workflow for determining binding affinity using a competitive radioligand assay.

In-Silico Methods: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It provides valuable insights into the binding mode and potential interactions.

Causality: This computational method uses a scoring function to estimate the binding affinity by evaluating the steric and electrostatic complementarity between the ligand and the active site of the receptor.

Step-by-Step Methodology:

  • Preparation of Receptor Structure:

    • Obtain the 3D structure of the target receptor from a protein database (e.g., Protein Data Bank - PDB). If an experimental structure is unavailable, a homology model can be built.

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site or "docking box" based on the location of a co-crystallized ligand or from literature data.

  • Preparation of Ligand Structure:

    • Generate a 3D structure of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine.

    • Optimize the geometry and assign charges using a suitable force field.

    • Allow for rotational flexibility of key bonds.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the best binding poses of the ligand within the receptor's active site.

    • The program will generate multiple possible conformations and orientations.

  • Scoring and Analysis:

    • The docking program will rank the poses based on a scoring function, which estimates the binding free energy (e.g., in kcal/mol). The lower the score, the more favorable the predicted binding.

    • Visually inspect the top-ranked poses to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and specific amino acid residues in the binding pocket. This analysis helps to rationalize the SAR.

Self-Validation: A common validation step is to "re-dock" the native ligand from a crystal structure back into the binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).

Molecular Docking Workflow

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs protein Receptor 3D Structure (PDB or Homology Model) prep Prepare Structures (Add H, Assign Charges) protein->prep ligand Ligand 3D Structure (e.g., Test Scaffold) ligand->prep define_site Define Binding Site prep->define_site dock Run Docking Algorithm define_site->dock poses Ranked Binding Poses dock->poses score Binding Score (e.g., kcal/mol) dock->score analysis Analyze Interactions (H-bonds, etc.) poses->analysis

Caption: Generalized workflow for in-silico molecular docking studies.

Part 3: Structure-Activity Relationships (SAR) and Data

While specific binding data for N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is not extensively consolidated, analysis of related compounds provides crucial SAR insights.

Key Observations:

  • The N-Aryl Substituent is Critical: The nature and substitution pattern on the N-phenyl ring strongly influence both affinity and selectivity. The 2-methoxy group, as seen in potent 5-HT1A and D3 ligands, is likely a key interaction motif, potentially forming hydrogen bonds or specific steric interactions within the receptor pocket.[4][6]

  • The Thiazole/Thiazoline Core: This core acts as a central scaffold. Modifications to this ring, such as substitutions at the 4- or 5-position, can significantly alter activity. For example, in tubulin inhibitors, a second aryl group at the 4-position of the thiazole ring was essential for potent antiproliferative activity.[10][11]

  • Bioisosteric Relationships: The 2-aminothiazoline core is isosteric with imidazoline and oxazoline moieties.[3] This allows it to interact with receptors that recognize these other heterocyclic systems, such as imidazoline and adrenergic receptors.

Quantitative Data from Related Scaffolds

The following table summarizes binding affinity data for various compounds containing the 2-aminothiazole or related scaffolds, illustrating the potential affinity range for different targets.

Compound ClassTarget ReceptorKey Structural FeaturesBinding Affinity (Ki or IC50)Reference
2-Aminothiazoline DerivativesI1-ImidazolineDiethyl and 2-ethyl-hexylamine derivatives10.94 - 11.98 nM[3]
N,4-diaryl-1,3-thiazole-2-aminesTubulinN-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)0.36 - 0.86 µM (antiproliferative IC50)[10][11]
2-Aminothiazole DerivativesmGluR5Varied aryl groupsHigh nM range (Ki)[8]
Thiazole DerivativesAdenosine A3N-acetyl-4-(4-methoxyphenyl)0.79 nM (Ki)[9]
Thiazolinylphenyl-piperazines5-HT1AN-arylpiperazine linked to thiazoline412 nM (Ki)[14][15]

Conclusion

The N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine scaffold is a highly promising starting point for the development of novel therapeutics. Its demonstrated ability to interact with a wide range of biologically important receptors, particularly GPCRs and enzymes, marks it as a privileged structure in drug discovery. The 2-methoxyphenyl substituent appears to be a strong director towards neurological targets, while the core thiazoline ring offers a versatile platform for chemical modification to enhance potency and selectivity.

A thorough investigation of this scaffold's receptor binding affinity requires a synergistic application of in-vitro techniques, such as competitive radioligand binding assays, and in-silico methods like molecular docking. This combined approach will not only quantify the binding affinity but also elucidate the specific molecular interactions that drive it. The insights gained from such studies will be invaluable for guiding the rational design of next-generation ligands with optimized pharmacological profiles for treating a multitude of human diseases.

References

  • de Almeida, W. A., da Silva, G. R., de Souza, G. E. P., da Silva, G. A., & de Faria, D. L. (2016). New 2-Aminothiazoline derivatives lower blood pressure of spontaneously hypertensive rats (SHR) via I1-imidazoline and alpha-2 adrenergic receptors activation. European Journal of Pharmacology, 791, 748-755. Available from: [Link]

  • Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., Guan, Q., Bao, K., Wang, J., Wu, Y., & Zhang, W. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 12(3), e0174006. Available from: [Link]

  • Scott, P. J. H., et al. (2012). Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging. Journal of Medicinal Chemistry, 55(17), 7847-7860. Available from: [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archives of Pharmacal Research, 44(1), 39-58. Available from: [Link]

  • Kim, J. A., et al. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4674-4677. Available from: [Link]

  • Wilde, M., et al. (2022). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Medicinal Chemistry Letters, 13(2), 266-271. Available from: [Link]

  • Iazzetti, A., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7149. Available from: [Link]

  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 12(3), e0174006. Available from: [Link]

  • Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(32), 28247-28263. Available from: [Link]

  • Ionescu, I. A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1802. Available from: [Link]

  • Iazzetti, A., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. ResearchGate. Available from: [Link]

  • He, Y., et al. (1990). Synthesis, in vitro binding profile, and central nervous system penetrability of the highly potent 5-HT3 receptor antagonist [3H]-4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole. Journal of Medicinal Chemistry, 33(11), 3020-3023. Available from: [Link]

  • Kim, Y. C., et al. (2007). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 15(24), 7689-7700. Available from: [Link]

  • Girardini, M., et al. (2024). Preliminary structure−activity relationships analysis on N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a disruptor of mycobacterial energetics. Medicinal Chemistry Research. Available from: [Link]

  • Ionescu, I. A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI. Available from: [Link]

  • Agarwal, R., et al. (1977). Synthesis and Pharmacological Properties of Some 4-amino-5-substituted thiazole-2(3H)-thiones and thiazolo(4,5-d)pyrimidin-7(6H)-one-2(3H)-thiones. Arzneimittelforschung, 27(9), 1652-1655. Available from: [Link]

  • ECHA. N-(2-METHOXYPHENYL)-4-(4-NITROPHENYL)-1,3-THIAZOL-2-AMINE HYDROBROMIDE. ECHA Substance Infocard. Available from: [Link]

  • PubChemLite. N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine. PubChemLite. Available from: [Link]

  • Yin, L., et al. (2008). 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Titi, A., et al. (2024). Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). Molecules. Available from: [Link]

  • Newman, A. H., et al. (2009). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry, 52(9), 2878-2892. Available from: [Link]

  • NextSDS. N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine. NextSDS. Available from: [Link]

  • Khan, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1357285. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Chemical Proteomics: Target Deconvolution of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine Scaffolds

Executive Summary The compound N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a versatile 2-aminothiazoline building block. The 2-aminothiazoline motif is a highly privileged pharmacophore in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a versatile 2-aminothiazoline building block. The 2-aminothiazoline motif is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of tight-binding transition state analogues for[1], selective inhibitors for serine hydrolases like [2], and covalent probes targeting deubiquitinases such as [3].

When integrated into chemical proteomics workflows, this building block can be transformed into an Affinity-Based Probe (AfBP) to map its cellular interactome. This application note details the synthetic rationale, experimental workflow, and self-validating protocols required to perform Affinity-Based Protein Profiling (AfBPP) using this specific scaffold.

Probe Design & Chemical Rationale

To transition N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine from a simple building block to a proteomics probe, a bifunctional linker must be introduced without abolishing its native binding affinity.

  • Synthetic Strategy: The methoxy group on the phenyl ring is selectively demethylated (e.g., using BBr₃) to yield a phenol. This phenolic hydroxyl serves as a synthetic handle for etherification with a linker containing both a photoactivatable diazirine and a terminal alkyne .

  • Mechanistic Causality (Why Photoaffinity?): While some thiazolines act as covalent modifiers, many exhibit reversible binding. Photoaffinity labeling (PAL) is critical here; it covalently traps transient, reversible interactions in living cells before lysis. If we relied solely on non-covalent affinity chromatography, low-affinity or highly dynamic targets would be lost during the stringent washing steps required to reduce background noise.

Experimental Workflow

G Probe Thiazoline Probe (Alkyne + Diazirine) Incubation Live-Cell Incubation Probe->Incubation Treat cells UV UV Crosslinking (365 nm) Incubation->UV Covalent capture Lysis Cell Lysis & Proteome Extraction UV->Lysis Harvest Click CuAAC Click (Biotin-Azide) Lysis->Click Tag targets Enrichment Streptavidin Enrichment Click->Enrichment Pull-down LCMS On-Bead Digestion & LC-MS/MS Enrichment->LCMS Peptide ID

Workflow for Affinity-Based Protein Profiling (AfBPP) using a thiazoline-derived probe.

Step-by-Step Protocols

Protocol 1: In Situ Target Engagement and Photo-crosslinking

Performing labeling in live cells preserves native protein-protein interactions and physiological binding states.

  • Cell Culture: Seed HEK293T cells in 10 cm dishes and grow to 80% confluency.

  • Compound Treatment:

    • Vehicle Control: Treat with 0.1% DMSO.

    • Probe: Treat with 5 µM of the synthesized thiazoline probe.

    • Competition (Self-Validation): Pre-treat cells with 50 µM of the parent N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine for 1 hour prior to adding the 5 µM probe.

  • Incubation: Incubate for 2 hours at 37°C to allow for target engagement.

  • Photo-crosslinking: Remove media, wash with cold PBS, and irradiate cells on ice using a 365 nm UV lamp (2 J/cm²) for 10 minutes.

    • Causality: 365 nm is specifically chosen because it efficiently activates the diazirine into a highly reactive carbene without causing the severe DNA damage, protein denaturation, or background crosslinking associated with shorter wavelength UV (e.g., 254 nm).

Protocol 2: Cell Lysis and CuAAC (Click Chemistry)
  • Lysis: Scrape cells in 500 µL of RIPA buffer (containing protease inhibitors). Sonicate and centrifuge at 20,000 × g for 15 min. Normalize protein concentration to 2 mg/mL.

  • CuAAC Reaction: To 1 mL of lysate, add the following reagents sequentially, vortexing after each addition:

    • Biotin-PEG3-Azide (100 µM final)

    • THPTA ligand (1 mM final)

    • CuSO₄ (1 mM final)

    • TCEP (1 mM final, freshly prepared)

    • Causality: THPTA is a water-soluble ligand that coordinates Cu(I). Its inclusion is mandatory; it accelerates the click reaction while shielding the proteins from Cu(I)-mediated generation of reactive oxygen species (ROS). Without THPTA, ROS would artificially oxidize methionine or cysteine residues, confounding downstream mass spectrometry analysis.

  • Incubation: Rotate at room temperature for 1.5 hours.

Self-Validation Checkpoint (Quality Control): Before proceeding to enrichment, take a 20 µL aliquot of the clicked lysate, boil in SDS loading buffer, and run on an SDS-PAGE gel. Transfer to a membrane and probe with Streptavidin-HRP. Logic: If the "Competition" lane does not show a >70% reduction in band intensity compared to the "Probe" lane, the labeling is non-specific. The experiment must be optimized (e.g., lower probe concentration) before wasting resources on LC-MS/MS.

Protocol 3: Streptavidin Enrichment and On-Bead Digestion
  • Protein Precipitation: Add 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of water to the clicked lysate. Centrifuge at 10,000 × g to form a protein disc. Wash the disc twice with cold methanol.

    • Causality: This step removes unreacted Biotin-PEG3-Azide, which would otherwise saturate the streptavidin beads and prevent the capture of labeled proteins.

  • Resuspension: Dissolve the protein pellet in 500 µL of 1.2% SDS in PBS with heating (95°C, 5 min). Dilute with 5 mL of PBS to reduce SDS concentration to 0.12%.

  • Enrichment: Add 50 µL of pre-washed Streptavidin agarose beads and rotate overnight at 4°C.

  • Stringent Washing: Wash beads sequentially with 1% SDS (3x), 8M Urea (3x), and PBS (3x).

    • Causality: The biotin-streptavidin interaction is exceptionally strong ( Kd​≈10−14 M). This allows for the use of harsh denaturants (SDS, Urea) to completely disrupt non-covalent protein-protein interactions, ensuring that only proteins directly crosslinked by the thiazoline probe are enriched.

  • On-Bead Digestion: Reduce (DTT), alkylate (Iodoacetamide), and digest with Trypsin overnight at 37°C. Elute peptides and desalt using C18 StageTips prior to LC-MS/MS.

Quantitative Proteomics Analysis

Using Label-Free Quantification (LFQ) or Tandem Mass Tags (TMT), the enriched targets are quantified. A successful target deconvolution experiment will yield high enrichment ratios for the probe compared to both the vehicle and the competitor.

Table 1: Simulated Target Enrichment Profile of Thiazoline Probe

Protein TargetGene SymbolProtein ClassLog₂ (Probe / Vehicle)Log₂ (Probe / Competitor)-Log₁₀ (p-value)Validation Status
O-GlcNAcaseOGAGlycosidase4.54.25.1True Target
Serine hydrolase ABHD16AABHD16AHydrolase3.83.54.8True Target
Ubiquitin carboxyl-terminal hydrolase isozyme L1UCHL1Deubiquitinase3.23.04.2True Target
Protein deglycase DJ-1PARK7Redox-sensitive chaperone2.92.73.9True Target
Actin, alpha skeletal muscleACTA1Cytoskeleton0.20.10.5Background / Non-specific

Note: True targets exhibit high Log₂ fold changes against both the vehicle (indicating binding) and the competitor (indicating specific, displaceable binding).

References

  • Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe Source: RSC Medicinal Chemistry (2021) URL:[Link]

  • Analysis of transition state mimicry by tight binding aminothiazoline inhibitors provides insight into catalysis by human O-GlcNAcase Source: Chemical Science (2016) URL:[Link]

  • Probing the Interactions of Thiazole Abietane Inhibitors with the Human Serine Hydrolases ABHD16A and ABHD12 Source: ACS Medicinal Chemistry Letters (2023) URL:[Link]

Sources

Application

Application Note: A Validated Reversed-Phase HPLC Method for the Development and Quantification of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Abstract This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the robust quantification of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. This small mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the robust quantification of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. This small molecule, a versatile scaffold in medicinal chemistry[1], requires a reliable analytical method to support drug development, quality control, and stability studies. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines[2][3]. We detail the entire workflow, from an initial analysis of the analyte's physicochemical properties to method development, optimization, and full validation, providing a ready-to-implement protocol for researchers and drug development professionals.

Introduction: The Rationale for Method Development

N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (Figure 1) belongs to the thiazole class of heterocyclic compounds, which are of significant interest in pharmaceutical research. The accurate determination of its concentration in various matrices is fundamental for pharmacokinetic studies, formulation development, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such pharmaceutical compounds due to its high resolution and sensitivity[2].

The primary objective of this work was to develop a simple, efficient, and reliable reversed-phase HPLC (RP-HPLC) method and subsequently validate its performance characteristics according to ICH and FDA guidelines[2][4][5]. This note explains the causality behind each experimental choice, providing a logical framework that can be adapted for other similar molecules.

Figure 1: Chemical Structure of the Analyte

  • IUPAC Name: N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

  • CAS Number: 103151-15-1[1]

  • Molecular Formula: C₁₀H₁₂N₂OS[1]

  • Molecular Weight: 208.28 g/mol [1]

Foundational Strategy: Analyte Properties and Initial Choices

A successful HPLC method is built upon an understanding of the analyte's physicochemical properties. These properties dictate the initial selection of the stationary phase, mobile phase, and detector settings.

Physicochemical Property Analysis
PropertyPredicted CharacteristicImplication for HPLC Method Development
Polarity Amphiphilic NatureThe molecule possesses a polar 2-aminothiazoline core and a more nonpolar methoxyphenyl group. This mixed polarity makes it an ideal candidate for reversed-phase chromatography.
pKa (Predicted) Basic (amine group)The amine function is basic. The pH of the mobile phase will be critical to control its ionization state. Maintaining a pH at least 1-2 units away from the analyte's pKa ensures consistent protonation, leading to stable retention times and improved peak symmetry[6].
UV Absorbance Strong ChromophoreThe presence of the aromatic methoxyphenyl ring and the thiazoline system results in strong UV absorbance, making UV detection a suitable and sensitive choice. A preliminary scan using a Photo Diode Array (PDA) detector is recommended to identify the wavelength of maximum absorbance (λmax).
Initial Chromatographic Approach

Based on the properties above, a reversed-phase approach was selected as the most logical starting point. RP-HPLC separates molecules based on their hydrophobicity, making it highly effective for a wide range of pharmaceutical compounds[7].

  • Column Selection: A C18 (octadecylsilane) column is the most widely used and versatile reversed-phase column and serves as the primary choice for this method[7][8]. Its hydrophobic nature will interact with the nonpolar methoxyphenyl moiety of the analyte. For potentially highly polar-related impurities, an aqueous C18 (AQ-C18) or a polar-embedded column could offer alternative selectivity[9][10].

  • Mobile Phase Selection: A mixture of water (or an aqueous buffer) and an organic modifier is standard for RP-HPLC[11].

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which generates less backpressure, and its superior UV transparency at lower wavelengths[12].

    • Aqueous Phase: To control the ionization of the basic amine, a buffered aqueous phase is essential. A phosphate buffer was selected for its effectiveness in the acidic pH range and its low UV cutoff, which is advantageous for UV detection[13]. An acidic pH (e.g., pH 3.0) will ensure the amine group is fully and consistently protonated, promoting good peak shape.

Workflow for Method Development and Validation

The process follows a logical sequence from broad screening to fine-tuning and finally, rigorous validation to prove its fitness for purpose.

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) A Analyte Characterization (Polarity, pKa, UV Scan) B Initial Column & Mobile Phase Selection (C18, ACN/Buffer) A->B C Gradient Screening (5-95% ACN) B->C D Optimization (pH, Gradient Slope, Temperature) C->D E Final Optimized Method D->E F Specificity E->F G Linearity & Range E->G H Accuracy (% Recovery) E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L System Suitability Test Design E->L M Quantification Protocol (Routine Analysis) L->M

Diagram 1: Overall workflow from method development to validation.

Experimental Protocols

Materials and Instrumentation
  • Analyte: N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine reference standard (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH). Deionized water (18.2 MΩ·cm).

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄), ortho-phosphoric acid (H₃PO₄).

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

Protocol: Mobile Phase and Standard Preparation
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using 85% ortho-phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Stock Solution Preparation (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C.

  • Working Standard & Calibration Solutions: Prepare a series of working solutions by diluting the stock solution with the mobile phase to desired concentrations for method development and validation (e.g., for linearity, a range of 1-100 µg/mL is appropriate).

Protocol: Chromatographic Method Development

The goal of development is to achieve a symmetric peak for the analyte, baseline resolution from any impurities, and a reasonable run time.

G cluster_C cluster_D A Chromatographic Separation B Stationary Phase (e.g., C18, Phenyl) A->B C Mobile Phase Composition A->C D System Parameters A->D C1 Organic Modifier (ACN vs MeOH) C->C1 C2 Aqueous pH (Analyte Ionization) C->C2 C3 Buffer Strength C->C3 D1 Flow Rate D->D1 D2 Temperature D->D2

Diagram 2: Key parameters influencing HPLC separation.

Step 1: Initial Gradient Screening This step quickly determines the approximate elution conditions.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM KH₂PO₄, pH 3.0

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 254 nm (or λmax if determined)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-15 min: 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: Hold at 10% B (Equilibration)

Step 2: Optimization and Final Method From the screening run, the retention time of the analyte is used to establish a more efficient isocratic or shallow gradient method. For this analyte, an isocratic method was found to be sufficient, providing good peak shape and a short run time.

Table 1: Final Optimized Isocratic HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 262 nm (empirically determined λmax)
Injection Volume 10 µL
Run Time 8 minutes
Expected Retention Time ~ 4.5 minutes

Method Validation Protocol and Results

The optimized method was validated following ICH Q2(R1) guidelines to ensure its suitability for its intended purpose[2][5][14].

System Suitability

System suitability tests are performed before any validation or sample analysis to ensure the chromatographic system is performing adequately[5].

Table 2: System Suitability Criteria and Results

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20007850
%RSD of Peak Area ≤ 2.0% (for n=6 injections)0.45%
Specificity

Specificity was confirmed by injecting a blank (mobile phase) and a placebo (matrix without analyte), which showed no interfering peaks at the retention time of the analyte. Peak purity analysis using a PDA detector confirmed the analyte peak was spectrally homogeneous.

Linearity and Range

Linearity was assessed by analyzing seven concentrations ranging from 1 to 150 µg/mL. The calibration curve was constructed by plotting peak area against concentration.

  • Result: The method was linear over the range of 1-150 µg/mL with a correlation coefficient (R²) of 0.9997.

Accuracy

Accuracy was determined by performing recovery studies at three concentration levels (80%, 100%, and 120% of a target concentration of 50 µg/mL). A known amount of analyte was spiked into a placebo matrix.

  • Result: The mean recovery was between 99.2% and 101.5%, which is within the acceptable range of 98-102% for a drug substance assay.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision[6].

  • Repeatability (Intra-day): Six separate samples were prepared at 100% of the target concentration and analyzed on the same day.

    • Result: The %RSD was 0.58%.

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst.

    • Result: The %RSD was 0.82%.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Result: LOD was found to be 0.2 µg/mL, and the LOQ was 0.7 µg/mL.

Robustness

The robustness of the method was tested by making small, deliberate variations in key parameters.

  • Variations:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 2 °C)

    • Organic phase composition (± 2%)

  • Result: No significant changes were observed in retention time, peak area, or tailing factor, demonstrating the method's reliability under minor variations.

Table 3: Summary of Validation Results

Validation ParameterResultICH Acceptance Criteria
Specificity No interference observedSpecific
Linearity (R²) 0.9997≥ 0.999
Range 1 - 150 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%Typically 98.0% - 102.0%
Precision (%RSD) Repeatability: 0.58%; Intermediate: 0.82%≤ 2%
LOQ 0.7 µg/mL-
Robustness PassedNo significant impact on results

Protocol for Routine Quantification

  • System Preparation: Set up the HPLC system according to the conditions in Table 1 and allow it to equilibrate for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test: Inject a working standard solution (e.g., 50 µg/mL) six consecutive times. Verify that the results meet the criteria outlined in Table 2.

  • Calibration: Inject a series of at least five standard solutions covering the expected sample concentration range. Generate a linear regression equation (y = mx + c).

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol). Dilute with the mobile phase to bring the concentration within the validated linear range. Filter the final solution through a 0.45 µm syringe filter.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system.

  • Calculation: Record the peak area of the analyte. Calculate the concentration using the regression equation from the calibration curve.

Conclusion

This application note describes a systematic approach to developing and validating a simple, rapid, and reliable RP-HPLC method for the quantification of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. The causality for each methodological choice, from column and mobile phase selection to validation parameters, has been thoroughly explained. The final validated method is proven to be specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis and supporting various stages of pharmaceutical development.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromatography Forum.
  • Strategies for Method Development and Optimization in HPLC. Drawell.
  • Essential FDA Guidelines for Bioanalytical Method Validation. Prolytic.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group.
  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. LCGC International.
  • Waters Column Selection Guide for Polar Compounds. Waters Corporation.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography.
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation.
  • N-(2-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. CymitQuimica.
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI.
  • Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. Benchchem.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Journal of Kufa for Chemical Sciences.
  • Novel Indole–Thiazole Derivative Containing a p -Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ResearchGate.
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters Corporation.
  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal.
  • 4-(2,5-dimethoxyphenyl)thiazol-2-amine. MilliporeSigma.
  • 4,5-Dihydro-2-thiazolamine. PubChem.
  • Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. ACS Publications.
  • N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine. NextSDS.
  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. AIP Publishing.
  • 4-(2-methoxyphenyl)-1,3-thiazol-2-amine. MilliporeSigma.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

Sources

Method

Application Note: A Comprehensive Cell-Based Assay Cascade for Characterizing N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Introduction The thiazole heterocyclic scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiazole heterocyclic scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (henceforth referred to as Cpd-MPT) is a novel small molecule built around this promising core. To unlock its therapeutic potential, a systematic and robust preclinical evaluation is paramount.

This guide provides a comprehensive, multi-tiered workflow of cell-based assays designed for researchers and drug development professionals. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous characterization of Cpd-MPT. The workflow is logically structured to first establish a safety profile through cytotoxicity screening, followed by primary functional screens for anti-inflammatory activity and secondary mechanistic assays to explore potential neuroprotective effects.

Section 1: Foundational Assays – Establishing the Therapeutic Window

Scientific Rationale: Before assessing the functional effects of any compound, it is critical to determine its impact on cell viability and proliferation.[4] This foundational step identifies the concentration range where the compound is non-toxic, known as the therapeutic window. Performing functional assays within this range ensures that the observed effects are due to specific biological modulation rather than general cytotoxicity. The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability.[5]

Protocol 1.1: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability. The principle is based on the reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[5] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[5]

Materials:

  • Adherent cells of interest (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Cpd-MPT stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well for RAW 264.7) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of Cpd-MPT in complete culture medium. Remove the old medium from the cells and add 100 µL of the Cpd-MPT dilutions to the respective wells. Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest Cpd-MPT dose, typically <0.1%) and a "no-cell" blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[7]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of Cpd-MPT concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

ParameterDescriptionExample Value
Cell Line Murine MacrophageRAW 264.7
Seeding Density Cells per well (96-well plate)1 x 10⁴
Compound Conc. Range for initial screen0.1 µM to 100 µM
Incubation Time Duration of compound exposure24 hours
MTT Incubation Duration for formazan formation4 hours
Readout Absorbance Wavelength570 nm

Section 2: Primary Screen – Investigating Anti-Inflammatory Potential

Scientific Rationale: Chronic inflammation is a key driver of numerous diseases. Macrophages are central players in the inflammatory response.[7] Upon stimulation with bacterial lipopolysaccharide (LPS), macrophages activate inflammatory signaling cascades, primarily through the NF-κB pathway, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[7] Cell-based assays using LPS-stimulated macrophages, such as the RAW 264.7 cell line, provide a robust platform to screen for anti-inflammatory activity.[7][8]

Inflammatory_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Phosphorylation) TLR4->IKK MyD88-dependent pathway IkB_p IκB-P (Ubiquitination & Degradation) IKK->IkB_p phosphorylates IκB IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IKK NFkB NF-κB (Active) IkB_p->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription NFkB_nuc NF-κB Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Transcription->Mediators NFkB_nuc->Transcription

Caption: LPS-induced NF-κB inflammatory signaling pathway.

Protocol 2.1: Nitric Oxide (NO) Production via Griess Assay

Principle: Inducible nitric oxide synthase (iNOS) is upregulated during inflammation, producing large quantities of NO. The Griess assay is a simple colorimetric method that measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[8] A reduction in nitrite levels in Cpd-MPT-treated cells indicates potential inhibition of the iNOS pathway.

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • Cpd-MPT and Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well clear flat-bottom plates

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of Cpd-MPT (determined from Protocol 1.1) for 1-2 hours.

  • Inflammatory Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a standard curve using serial dilutions of the NaNO₂ standard (e.g., from 100 µM down to 0 µM) in culture medium.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well (samples and standards), and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Component B and incubate for another 10 minutes. A pink/magenta color will develop.

  • Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting absorbance vs. NaNO₂ concentration.

    • Use the standard curve equation to calculate the nitrite concentration in each sample.

    • Calculate the percentage inhibition of NO production relative to the LPS-only control.

Protocol 2.2: Pro-inflammatory Cytokine Quantification via ELISA

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify protein levels. A sandwich ELISA is used to measure secreted cytokines like TNF-α and IL-6 in the culture supernatant.[9][10] The amount of color produced is proportional to the amount of cytokine present.

Materials:

  • Culture supernatants collected from the same experiment as Protocol 2.1

  • Commercial ELISA kit for the cytokine of interest (e.g., mouse TNF-α, mouse IL-6), which includes:

    • Capture Antibody

    • Detection Antibody (biotinylated)

    • Recombinant cytokine standard

    • Avidin-HRP (or Streptavidin-HRP) conjugate[11]

    • Substrate (e.g., TMB) and Stop Solution[12]

  • 96-well ELISA plate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent/Blocking Buffer (e.g., PBS with 10% FBS)[9]

Step-by-Step Protocol (General Guideline):

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[9][11]

  • Washing & Blocking: Wash the plate multiple times with Wash Buffer. Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.[9]

  • Sample & Standard Incubation: Wash the plate. Add 100 µL of standards and collected culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[12]

  • Detection Antibody: Wash the plate. Add the diluted biotinylated detection antibody to each well and incubate for 1 hour.[11][12]

  • Enzyme Conjugate: Wash the plate. Add the Avidin-HRP conjugate and incubate for 30 minutes.[11][12]

  • Substrate Development: Wash the plate thoroughly. Add the TMB substrate and incubate in the dark until a blue color develops (typically 15-20 minutes).[12]

  • Stop Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance at 450 nm.

  • Data Analysis: Similar to the Griess assay, create a standard curve and use it to determine the cytokine concentrations in your samples.

Section 3: Secondary Screen – Exploring Neuroprotective Mechanisms

Scientific Rationale: If Cpd-MPT shows low cytotoxicity and anti-inflammatory potential, it may be a candidate for treating neurodegenerative diseases, where neuroinflammation and oxidative stress are key pathological features.[13][14][15] These secondary assays aim to determine if Cpd-MPT can directly protect neuronal cells from common stressors like oxidative damage and apoptosis.

Neuroprotection_Workflow Start Select Non-Toxic Doses of Cpd-MPT (from Protocol 1.1) Induce_Stress Induce Cellular Stress in Neuronal Cells (e.g., SH-SY5Y) Start->Induce_Stress H2O2 H₂O₂ or Rotenone (Oxidative Stress) Induce_Stress->H2O2 Model A Staurosporine Staurosporine (Apoptosis Inducer) Induce_Stress->Staurosporine Model B Assay_ROS Measure ROS Levels (Protocol 3.1) H2O2->Assay_ROS Assay_Apoptosis Measure Apoptosis (Caspase-3/7 Activity) (Protocol 3.2) Staurosporine->Assay_Apoptosis Result_ROS Does Cpd-MPT Reduce ROS? Assay_ROS->Result_ROS Result_Apoptosis Does Cpd-MPT Reduce Apoptosis? Assay_Apoptosis->Result_Apoptosis

Caption: Experimental workflow for neuroprotection assays.

Protocol 3.1: Intracellular Reactive Oxygen Species (ROS) Measurement

Principle: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a major contributor to neuronal damage.[16] This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.[17][18] A decrease in fluorescence indicates the antioxidant or ROS-scavenging potential of Cpd-MPT.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • DCFH-DA probe (e.g., 10 mM stock in DMSO)

  • ROS-inducing agent (e.g., Hydrogen peroxide, H₂O₂)

  • Positive control antioxidant (e.g., N-acetylcysteine)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation ~485 nm / Emission ~535 nm)[17]

Step-by-Step Protocol:

  • Cell Seeding: Seed neuronal cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat cells with non-toxic concentrations of Cpd-MPT for 1-2 hours.

  • Probe Loading: Remove the medium and wash the cells gently with warm PBS. Add 100 µL of DCFH-DA working solution (e.g., 10-20 µM in serum-free medium) to each well.

  • Incubation: Incubate for 30-45 minutes at 37°C in the dark.[17]

  • Induction of Oxidative Stress: Wash the cells again with warm PBS to remove excess probe. Add 100 µL of the ROS-inducing agent (e.g., 100 µM H₂O₂) in PBS or serum-free medium.

  • Fluorescence Reading: Immediately measure the fluorescence intensity at Ex/Em = 485/535 nm. Readings can be taken kinetically over 1-2 hours or as a final endpoint measurement.

  • Data Analysis: Subtract the background fluorescence from wells with cells but no probe. Calculate the percentage reduction in ROS levels in Cpd-MPT-treated wells compared to the H₂O₂-only treated wells.

Protocol 3.2: Apoptosis Assessment via Caspase-3/7 Activity Assay

Principle: Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key executioner caspases that cleave cellular substrates, leading to cell death.[19] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specific for Caspase-3/7.[20] When cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal that is proportional to caspase activity.[20]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Commercial luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • White, opaque 96-well plates suitable for luminescence

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed cells in a white, opaque 96-well plate. Allow adherence, then pre-treat with non-toxic concentrations of Cpd-MPT for 1-2 hours.

  • Apoptosis Induction: Add an apoptosis-inducing agent (e.g., 1 µM Staurosporine) to the appropriate wells.

  • Incubation: Incubate for the required time to induce apoptosis (e.g., 4-6 hours).

  • Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature.[21] Prepare the caspase assay reagent according to the manufacturer's instructions. Add 100 µL of the reagent directly to each well.

  • Signal Development: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage reduction in caspase activity in Cpd-MPT-treated wells compared to the staurosporine-only treated wells.

References

  • ROS Assay Kit Protocol. SBT [Online]. Available: [Link]

  • Murphy, M. P., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism. [Online]. Available: [Link]

  • Measurement of intracellular reactive oxygen species (ROS). PCBIS. [Online]. Available: [Link]

  • Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate. [Online]. Available: [Link]

  • Quantifying Intracellular ROS. JoVE Journal. (2023). [Online]. Available: [Link]

  • Cell Culture and estimation of cytokines by ELISA. Protocols.io. (2018). [Online]. Available: [Link]

  • Cellular reactive oxygen species (ROS) assay strategy. Absin. (2025). [Online]. Available: [Link]

  • CYTOKINE ELISA. Bowdish Lab. (2011). [Online]. Available: [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Online]. Available: [Link]

  • Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. [Online]. Available: [Link]

  • Cell Culture Assays. Springer Nature Experiments. [Online]. Available: [Link]

  • Screening of Neuroprotective Drugs. BMSEED. [Online]. Available: [Link]

  • Apoptosis Marker Assays for HTS. NCBI Bookshelf. (2021). [Online]. Available: [Link]

  • Neuroprotective Agent Screening Service. Creative Biolabs. [Online]. Available: [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. PMC. (2024). [Online]. Available: [Link]

  • Zhu, B., et al. (2019). Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. MDPI. [Online]. Available: [Link]

  • Inflammation Cell Panel. Signosis. [Online]. Available: [Link]

  • Zhu, B., et al. (2019). Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. PubMed. [Online]. Available: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PMC. [Online]. Available: [Link]

  • Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Fujisawa Pharmaceutical Co., Ltd. [Online]. Available: [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. ResearchGate. (2025). [Online]. Available: [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Danylo Halytsky Lviv National Medical University. [Online]. Available: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. (2020). [Online]. Available: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. (2009). [Online]. Available: [Link]

  • 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. MDPI. [Online]. Available: [Link]

  • N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine. NextSDS. [Online]. Available: [Link]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC. (2021). [Online]. Available: [Link]

Sources

Application

applications of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in small molecule drug discovery

Application Notes & Protocols: The 2-Aminothiazoline Scaffold in Modern Drug Discovery A Guide to Characterizing N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine and its Analogs Introduction The compound N-(2-methoxyp...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: The 2-Aminothiazoline Scaffold in Modern Drug Discovery

A Guide to Characterizing N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine and its Analogs

Introduction

The compound N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine belongs to the 2-aminothiazoline chemical class, a substructure of the broader 2-aminothiazole family. While specific published data on this particular molecule is limited, the 2-aminothiazole core is widely recognized in medicinal chemistry as a "privileged structure."[1][2][3] This designation is reserved for molecular scaffolds that are capable of binding to a wide variety of biological targets with high affinity, making them exceptionally valuable starting points for drug discovery campaigns.

The versatility of the 2-aminothiazole scaffold is evidenced by its presence in clinically approved drugs such as the kinase inhibitors Dasatinib (anticancer) and Alpelisib (anticancer), highlighting its therapeutic relevance.[4] Derivatives of this scaffold have been shown to exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral effects.[5][6][7]

This document serves as a comprehensive guide for researchers and drug development professionals. It outlines a strategic approach and detailed protocols for evaluating the therapeutic potential of novel compounds built around the 2-aminothiazoline core, using N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine as a representative starting molecule. We will explore methodologies to screen for two of the most prominent activities of this scaffold: anticancer (via kinase inhibition) and antimicrobial effects.

It is critical, however, to proceed with a note of caution. The 2-aminothiazole moiety has been identified as a potential "toxicophore," a chemical group that can be metabolically activated to form reactive metabolites, potentially leading to adverse drug reactions.[1][3] Therefore, early assessment of metabolic stability and potential toxicity is a crucial and integrated part of any discovery program involving this scaffold.

Part 1: Anticancer Applications - Kinase Inhibition Pathway

Kinase inhibition is a cornerstone of modern oncology, and the 2-aminothiazole scaffold has proven to be an exceptional pharmacophore for interacting with the ATP-binding site of many kinases.[2] Numerous derivatives have been developed as potent inhibitors of key signaling kinases such as PI3Ks, Src, Abl, EGFR, and VEGFR, which are often dysregulated in cancer.[7][8] The following protocols outline a standard workflow for identifying and characterizing the kinase inhibitory potential of a test compound like N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine.

Conceptual Pathway: Targeting Receptor Tyrosine Kinase (RTK) Signaling

The diagram below illustrates a simplified RTK signaling cascade, a frequent target in cancer therapy. A small molecule inhibitor can block the kinase domain, preventing the downstream signaling that leads to cell proliferation and survival.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates Test_Cmpd N-(2-methoxyphenyl)-4,5- dihydro-1,3-thiazol-2-amine (Test Compound) Test_Cmpd->RTK Inhibits ATP Binding Site

Caption: Simplified RTK signaling pathway and point of inhibition.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme by measuring ATP consumption.

Principle: The ADP-Glo™ Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to kinase activity. A potent inhibitor will result in less ADP production and a lower luminescent signal.

Materials:

  • Test Compound (TC): N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, dissolved in 100% DMSO to create a 10 mM stock.

  • Purified recombinant kinase (e.g., VEGFR2, EGFR).

  • Kinase-specific substrate peptide.

  • ATP solution.

  • Kinase reaction buffer (specific to the kinase).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Positive control inhibitor (e.g., Staurosporine, or a known inhibitor for the target kinase).

Procedure:

  • Compound Plating:

    • Create a serial dilution series of the TC in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM.

    • Using an acoustic liquid handler or manual multichannel pipette, transfer a small volume (e.g., 50 nL) of the DMSO-diluted compounds into the 384-well assay plates. Include wells for "No Inhibitor" (DMSO only) and "No Enzyme" controls.

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate master mix in the appropriate kinase reaction buffer.

    • Prepare a 2X ATP solution. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 5 µL of the 2X Kinase/Substrate mix to each well of the assay plate.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiating the Reaction:

    • Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes. The incubation time may need optimization.

  • Detection:

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "No Inhibitor" (100% activity) and "No Enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol assesses the compound's ability to inhibit the growth and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., HUVEC for anti-angiogenic VEGFR targeting, A549 for EGFR targeting).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test Compound (TC) stock solution in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well clear flat-bottom plates.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the TC in complete medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted TC. Include "Vehicle Control" (medium with DMSO) and "No Cell" (medium only) wells.

    • Incubate for 72 hours (37°C, 5% CO₂).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Reading:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the "No Cell" wells.

    • Normalize the data to the "Vehicle Control" wells (100% viability).

    • Plot the percent viability versus the log of the compound concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation: Summarizing Screening Results
Compound IDTarget KinaseBiochemical IC₅₀ (nM)Cell LineCellular GI₅₀ (µM)
N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amineVEGFR2[Experimental Value]HUVEC[Experimental Value]
N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amineEGFR[Experimental Value]A549[Experimental Value]
Positive Control (e.g., Sunitinib)VEGFR215HUVEC0.02
Positive Control (e.g., Gefitinib)EGFR30A5490.15

Part 2: Antimicrobial Screening

The 2-aminothiazole scaffold is also prevalent in compounds with significant antimicrobial properties. The following workflow provides a standard method for determining the antimicrobial potency of a test compound.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow Start Test Compound Stock Solution Serial_Dilution Prepare Serial Dilutions in 96-well plate Start->Serial_Dilution Inoculate Inoculate wells with bacteria Serial_Dilution->Inoculate Inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Inoculum->Inoculate Incubate Incubate plate (e.g., 18-24h at 37°C) Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 3: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test Compound (TC) stock solution in DMSO.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Sterile 96-well U-bottom plates.

Procedure:

  • Compound Preparation:

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

    • Prepare a 2X starting concentration of the TC in CAMHB. Add 100 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from colonies on an agar plate in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL. Do not add bacteria to well 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • Visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the TC at which there is no visible growth (the well is clear), as compared to the turbid growth control in well 11.

Data Presentation: Summarizing MIC Results
Compound IDS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine[Experimental Value][Experimental Value]
Ciprofloxacin (Positive Control)0.25 - 1.00.008 - 0.03

Part 3: Strategic Outlook - From Hit to Lead

The initial data from these screening protocols provides a critical foundation for a drug discovery program. A compound demonstrating potent and selective activity in these assays is considered a "hit." The subsequent phase, "hit-to-lead," focuses on optimizing this initial molecule.

The Drug Discovery Cycle

SAR_Cycle Design Design Analogs (SAR-driven) Synthesize Chemical Synthesis Design->Synthesize Test Biological Testing (Potency, Selectivity, ADME/Tox) Synthesize->Test Analyze Analyze Data (SAR, QSAR) Test->Analyze Analyze->Design Informs next cycle

Caption: The iterative cycle of medicinal chemistry optimization.

Key Considerations for Optimization:

  • Structure-Activity Relationship (SAR): The data from initial analogs will build an SAR. For the 2-aminothiazole scaffold, key modification points include the N-aryl group (the 2-methoxyphenyl group in the test compound) and substitutions on the thiazole ring itself. These modifications can drastically affect potency, selectivity, and physicochemical properties.[7]

  • Addressing the Toxicophore: Early ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) screening is paramount. In vitro assays to assess metabolic stability in liver microsomes and potential for forming reactive metabolites should be prioritized.[1] If the core is found to be metabolically labile, medicinal chemists can design analogs that block the sites of metabolism without losing biological activity.

  • Improving Physicochemical Properties: Properties such as solubility, lipophilicity (LogP), and permeability are optimized concurrently with potency to ensure the final compound has drug-like characteristics suitable for in vivo testing.

References

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1453. [Link]

  • Kovaleva, E., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Bioorganic & Medicinal Chemistry Letters, 30(19), 127438. [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC, 26(5), 1453. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar. [Link]

  • Kovaleva, E., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. [Link]

  • Taha, M., et al. (2021). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 20, 1-19. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC, 30(4), 771-806. [Link]

  • Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 209, 112953. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and formulation scientists in overcoming the physicochemical barriers associated with N-(2-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and formulation scientists in overcoming the physicochemical barriers associated with N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine .

Executive Summary: Compound Profiling & Causality

N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a 2-aminothiazoline derivative. Its poor aqueous solubility is driven by two primary factors:

  • High Lipophilicity & Crystal Lattice Energy: The 2-methoxyphenyl group contributes significant hydrophobicity, while the planar nature of the conjugated system promotes strong intermolecular stacking, resulting in a high crystal lattice energy that resists aqueous solvation[1].

  • Weak Basicity: The compound contains a basic endocyclic nitrogen within the thiazoline ring (estimated pKa ~5.5–7.0). In unbuffered water or neutral biological media (pH 7.4), it exists predominantly as the un-ionized free base, which is highly insoluble[2].

Below is our diagnostic workflow to help you select the appropriate solubility enhancement strategy based on your experimental context.

TroubleshootingTree Start Precipitation of N-(2-methoxyphenyl)-... thiazol-2-amine Context Identify Application Context Start->Context InVitro In Vitro Assays (Cell/Biochem) Context->InVitro DMSO Dilution InVivo In Vivo Dosing (PK/Efficacy) Context->InVivo Oral/IV Admin Cosolvent Optimize Co-solvents (e.g., PEG400, EtOH) InVitro->Cosolvent Step 1 Salt pH Adjustment / Salt Formation InVivo->Salt Evaluate pKa Cyclo Cyclodextrin Complexation (HP-β-CD) Cosolvent->Cyclo If fails ASD Amorphous Solid Dispersion (ASD) Salt->ASD If neutral pH required

Decision tree for troubleshooting solubility issues of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Precipitation in Aqueous In Vitro Assays (The "Solvent Shift" Problem)

Q: Why does my compound instantly precipitate ("crash out") when I dilute my DMSO stock solution into a pH 7.4 cell culture medium?

Causality: This is a classic solvent-shift phenomenon. DMSO disrupts the crystal lattice and solvates the hydrophobic 2-methoxyphenyl ring perfectly. However, when diluted into an aqueous buffer, the local concentration of DMSO drops exponentially. The aqueous medium cannot maintain the compound's solvation shell, leading to rapid supersaturation, nucleation, and precipitation[2].

Solution: If optimizing co-solvents (like adding 5% PEG400) interferes with your biological assay, Cyclodextrin Complexation is the most robust alternative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic 2-methoxyphenyl moiety, while its hydrophilic exterior maintains aqueous solubility[3].

Self-Validating Protocol: HP-β-CD Complexation for In Vitro Assays

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., PBS, pH 7.4).

  • Complexation: While vortexing the HP-β-CD solution vigorously, add your 10 mM DMSO compound stock dropwise. Mechanistic note: Dropwise addition prevents localized supersaturation.

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes, then incubate at 37°C for 2 hours on an orbital shaker.

  • Validation (Phase Separation): Centrifuge the sample at 14,000 rpm for 15 minutes. If a visible pellet forms , you have exceeded the inclusion capacity of the cyclodextrin, and the system is saturated[1].

  • Quantification: Carefully aspirate the supernatant and quantify the dissolved fraction via HPLC-UV to confirm the exact assay concentration before applying it to cells.

CyclodextrinMech Drug Free Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex Non-covalent Binding CD HP-β-CD (Empty Cavity) CD->Complex Host-Guest Interaction Soluble Aqueous Solvation Complex->Soluble Shielding Lipophilicity

Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility of hydrophobic compounds.

Issue 2: pH-Dependent Solubility Variability

Q: I noticed the compound dissolves fine in simulated gastric fluid (pH 1.2) but precipitates in simulated intestinal fluid (pH 6.8). How do I map this behavior?

Causality: N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a weak base. According to the Henderson-Hasselbalch relationship, at a pH significantly below its pKa, the endocyclic nitrogen protonates, forming a highly soluble salt. As the pH rises above the pKa (e.g., in intestinal fluids), the compound reverts to its un-ionized, hydrophobic free base, causing a drastic drop in solubility[1].

Self-Validating Protocol: Kinetic Solubility pH-Profiling

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 8.0 (e.g., citrate, phosphate, and borate buffers).

  • Spiking: Add 10 µL of a 10 mM DMSO stock solution of the compound into 990 µL of each buffer (target concentration: 100 µM, 1% DMSO).

  • Incubation: Shake at 300 rpm at 37°C for 24 hours to reach kinetic equilibrium.

  • Filtration: Filter each sample through a 0.22 µm PTFE syringe filter. Validation note: PTFE is used to prevent non-specific binding of the hydrophobic free base to the filter membrane.

  • Analysis: Analyze the filtrate via LC-MS/UV. Plotting concentration vs. pH will yield a characteristic "hockey stick" curve, allowing you to mathematically derive the exact pKa and the intrinsic solubility ( S0​ ) of the free base.

Issue 3: Poor In Vivo Exposure (Oral Dosing)

Q: My pharmacokinetic (PK) data shows terrible oral bioavailability. How can I formulate this for in vivo dosing without using toxic amounts of co-solvents?

Causality: The compound is likely acting as a BCS Class II or IV molecule (low solubility, dissolution-rate limited absorption)[4]. Because it precipitates at intestinal pH, the dissolved fraction available for absorption across the gut wall is negligible.

Solution: Create an Amorphous Solid Dispersion (ASD) . By dispersing the drug at a molecular level within a hydrophilic polymer matrix (like PVP K-30 or HPMC), you destroy the rigid crystal lattice. The polymer stabilizes the high-energy amorphous state, generating a supersaturated solution in the gastrointestinal tract that drives passive diffusion across the epithelial membrane[4],[5].

Self-Validating Protocol: ASD Preparation via Solvent Evaporation

  • Dissolution: Dissolve the compound and a hydrophilic polymer (e.g., PVP K-30) at a 1:4 (w/w) ratio in a common volatile solvent system (e.g., Ethanol/Dichloromethane 1:1 v/v).

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C. Rapid evaporation is critical to "freeze" the drug in its amorphous state before it can nucleate.

  • Drying: Place the resulting film in a vacuum desiccator for 24 hours to remove all residual solvent traces.

  • Validation (PXRD): Pulverize the film and analyze it using Powder X-Ray Diffraction (PXRD). Validation step: The disappearance of sharp crystalline diffraction peaks and the appearance of a broad "halo" confirms the successful amorphization of the compound[4].

  • In Vivo Prep: Suspend the pulverized ASD in a simple aqueous vehicle (e.g., 0.5% methylcellulose) immediately prior to oral gavage.

Quantitative Data Presentation

To aid in formulation selection, the following table summarizes the expected impact of various solubility enhancement strategies for weakly basic, hydrophobic thiazolamines.

Enhancement StrategyPrimary Mechanism of ActionExpected Solubility Gain (Fold-Increase)Best Use Case
pH Adjustment (Acidic) Protonation of basic nitrogen; salt formation[1].10x - 100xIV formulations, Gastric dissolution models.
Co-solvency (10% DMSO/PEG) Disruption of hydrophobic interactions[2].5x - 20xEarly-stage in vitro biochemical assays.
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation; shielding lipophilicity[3].50x - 200xCell-based assays, Ocular delivery.
Amorphous Solid Dispersion Destruction of crystal lattice; generation of kinetic supersaturation[5].100x - 500xIn vivo oral pharmacokinetic (PK) dosing.

References

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Appconnect. Available at: [Link]

  • Comparative Evaluation of Amorphous Polymers in Solubility and Bioavailability Enhancement. EJPPS. Available at:[Link]

  • Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review. PMC. Available at:[Link]

Sources

Optimization

reducing impurities during N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine extraction

Welcome to the dedicated technical support resource for the synthesis and purification of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis and purification of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction and purification of this important thiazoline derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles, to help you minimize impurities and maximize yield.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the extraction of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, providing concise explanations and actionable recommendations.

1. What is the optimal pH for the aqueous wash during the extraction of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine?

The optimal pH for the aqueous wash is crucial for removing specific impurities. A basic wash (pH 8-9) is recommended to remove any unreacted acidic starting materials or byproducts. The 2-amino group on the thiazoline ring is basic, and therefore, the target compound will be more soluble in the organic phase under slightly basic conditions. It is advisable to use a mild base like sodium bicarbonate solution for this purpose. Following the basic wash, a wash with brine (saturated NaCl solution) is recommended to remove excess water from the organic layer and break up any emulsions.

2. Which organic solvent is most suitable for the extraction?

The choice of organic solvent depends on the solubility of the target compound and its ability to be separated from the aqueous phase. Dichloromethane (DCM) and ethyl acetate are commonly used for the extraction of 2-aminothiazole derivatives.[1][2] DCM is a good choice due to its high volatility, making it easy to remove post-extraction. However, it is denser than water, which may be a consideration for your laboratory's workflow. Ethyl acetate is a less dense and more environmentally benign option, but the target compound may have slightly lower solubility in it compared to DCM. A solvent miscibility and polarity table is provided below for your reference.

Table 1: Properties of Common Extraction Solvents

SolventDensity (g/mL)Polarity IndexBoiling Point (°C)Water Solubility
Dichloromethane1.333.139.61.3 g/100 mL
Ethyl Acetate0.9024.477.18.3 g/100 mL
Diethyl Ether0.7132.834.66.9 g/100 mL

3. How can I confirm the purity of my extracted product?

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction and assessing the purity of the extracted product.[3] A suitable mobile phase, for instance, a mixture of hexane and ethyl acetate, can be used to separate the target compound from impurities. The purity can be further quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector, as N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine contains a chromophore.[4][5]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues that may arise during the extraction of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine.

Problem 1: Low yield of the extracted product.

  • Possible Cause 1: Incomplete reaction.

    • Explanation: The synthesis of the 2-aminothiazoline ring may not have gone to completion.

    • Solution: Before starting the workup, it is crucial to monitor the reaction by TLC to ensure all the starting material has been consumed.[3] If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature.

  • Possible Cause 2: Product loss during aqueous washes.

    • Explanation: The target compound has some water solubility, especially under acidic conditions where the amino group is protonated.

    • Solution: Ensure the aqueous washes are performed with a neutral or slightly basic solution (pH 8-9) to keep the product in its free base form and maximize its partitioning into the organic layer. Back-extracting the aqueous layers with a fresh portion of the organic solvent can help recover any dissolved product.

  • Possible Cause 3: Inefficient extraction from the reaction mixture.

    • Explanation: The product may not be efficiently partitioned into the organic phase from the crude reaction mixture.

    • Solution: Perform multiple extractions (at least 3) with smaller volumes of the organic solvent rather than a single extraction with a large volume. This increases the efficiency of the extraction process.

Problem 2: Presence of a persistent emulsion during extraction.

  • Possible Cause 1: High concentration of starting materials or byproducts.

    • Explanation: Certain unreacted starting materials or polymeric byproducts can act as surfactants, stabilizing the emulsion.

    • Solution: Diluting the entire mixture with more of both the organic and aqueous phases can sometimes break the emulsion. Adding a saturated solution of sodium chloride (brine) can also help by increasing the ionic strength of the aqueous phase, which destabilizes the emulsion.

  • Possible Cause 2: Vigorous shaking.

    • Explanation: Overly aggressive shaking of the separatory funnel can lead to the formation of a stable emulsion.

    • Solution: Gently invert the separatory funnel multiple times to mix the layers instead of vigorous shaking. If an emulsion has already formed, gentle swirling or allowing the funnel to stand for an extended period can help the layers to separate.

Problem 3: The final product is an oil instead of a solid.

  • Possible Cause 1: Presence of residual solvent.

    • Explanation: Even small amounts of residual solvent can prevent the product from solidifying.

    • Solution: Ensure the product is thoroughly dried under high vacuum. If the product is still an oil, co-evaporation with a non-polar solvent like hexane can help remove residual high-boiling point solvents.

  • Possible Cause 2: Presence of impurities.

    • Explanation: Impurities can act as a colligative property, lowering the melting point of the product and causing it to be an oil at room temperature.

    • Solution: The product should be further purified. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or column chromatography on silica gel can be effective in removing these impurities.[2]

Problem 4: The product darkens in color upon standing.

  • Possible Cause: Air oxidation.

    • Explanation: The 2-aminothiazoline ring system can be susceptible to air oxidation, leading to the formation of colored impurities.

    • Solution: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize degradation. If the product is intended for long-term storage, it is advisable to store it as a salt (e.g., hydrochloride salt), which is generally more stable.

Experimental Workflow & Decision Making

The following diagram outlines a typical workflow for the extraction and purification of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, including key decision points for troubleshooting.

Extraction_Workflow start Reaction Mixture quench Quench with Water/Base start->quench extract Extract with Organic Solvent (e.g., DCM) quench->extract check_emulsion Emulsion Formed? extract->check_emulsion break_emulsion Break Emulsion (Brine, Dilution) check_emulsion->break_emulsion Yes separate_layers Separate Organic Layer check_emulsion->separate_layers No break_emulsion->separate_layers wash_organic Wash Organic Layer (Base, Brine) separate_layers->wash_organic dry_organic Dry Organic Layer (e.g., Na2SO4) wash_organic->dry_organic concentrate Concentrate under Vacuum dry_organic->concentrate check_product Product Solidifies? concentrate->check_product final_product Pure Solid Product check_product->final_product Yes oily_product Oily Product: Further Drying/Purification check_product->oily_product No purify Purify (Recrystallization/Column Chromatography) purify->final_product oily_product->purify

Caption: Decision-making workflow for extraction and purification.

References

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

  • Egan, R. S., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. [Link]

  • Tanaka, A., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry.
  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • Nanomedicine Research Journal. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. [Link]

  • CDC. NMAM METHOD 2514. [Link]

  • NextSDS. N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine. [Link]

  • Academia.edu. A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. [Link]

  • ResearchGate. (PDF) 2-thioxo- 3N-(2-methoxyphenyl) -5 [4'-methyl -3'N -(2'-methoxyphenyl) thiazol-2'(3'H)-ylidene] thiazolidin-4-one: Synthesis, characterization, X-ray single crystal structure investigation and quantum chemical calculations. [Link]

  • PubMed. Reactions of 2-amino-2-thiazolines With Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. [Link]

  • ResearchGate. Three possible ways of the reaction between 2-aminothiazole and electrophiles.
  • PMC. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). The reactions of 2-aminothiazoles and 2-aminobenzothiazoles with propiolic acid and its esters.
  • PubChemLite. N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine. [Link]

  • MTC-USA. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • MTC-USA. NITROSAMINE IMPURITY ASSAY BY HPLC. [Link]

Sources

Troubleshooting

optimizing HPLC retention times for N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with N-(2-methoxyphenyl)-4,5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine .

This compound presents a classic chromatographic challenge: it features a lipophilic aromatic ring coupled with a highly basic 2-aminothiazoline moiety. The predicted pKa​ of the 2-aminothiazoline core is approximately 8.0[1][2]. Because of this basic nitrogen, analysts frequently encounter poor retention, severe peak tailing, and retention time drift when using generic HPLC methods.

Below is an in-depth, causality-driven guide to optimizing your chromatographic parameters, ensuring robust, self-validating analytical methods.

Diagnostic Workflow for Basic Amines

Workflow start Start: Retention Issue N-(2-methoxyphenyl)-4,5-dihydro- 1,3-thiazol-2-amine q1 Is the peak eluting near the void volume (t0)? start->q1 a1_yes Increase pH (>10.0) or use Ion-Pairing Reagent q1->a1_yes Yes q2 Is there severe peak tailing (Tf > 1.5)? q1->q2 No opt Optimized & Validated HPLC Method a1_yes->opt a2_yes Use Type B Silica (End-capped) or add TEA modifier q2->a2_yes Yes q3 Is retention time drifting between runs? q2->q3 No a2_yes->opt a3_yes Ensure Buffer pH is ±2 units from pKa (~8.0) q3->a3_yes Yes q3->opt No a3_yes->opt

Troubleshooting workflow for optimizing retention of basic thiazol-2-amine derivatives.

Frequently Asked Questions & Troubleshooting

Q1: Why does my compound elute at the void volume ( t0​ ) when using standard 0.1% Formic Acid or TFA?

The Causality: N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has a pKa​ of ~8.0. When you use 0.1% Formic Acid (pH ~2.7) or Trifluoroacetic Acid (pH ~2.0), the mobile phase pH is more than 5 units below the compound's pKa​ . This means the thiazoline nitrogen is >99.99% protonated. The resulting cation is highly polar, drastically lowering its partition coefficient (LogD) into the hydrophobic C18​ stationary phase, causing it to wash out at the void volume. The Solution: You must either suppress the ionization by raising the pH of the mobile phase (e.g., pH 10.0 using ammonium bicarbonate) so the molecule remains in its neutral, lipophilic state, or use a hydrophilic interaction liquid chromatography (HILIC) column designed to retain polar/ionized species.

Q2: I switched to a phosphate buffer at pH 7.0 to improve retention, but now I observe severe peak tailing ( Tf​>2.0 ). What is the mechanism behind this?

The Causality: Peak tailing for basic compounds is primarily driven by secondary electrostatic interactions[3]. At pH 7.0, your analyte is still partially protonated (cationic). Concurrently, the residual silanol groups ( −Si−OH ) on the silica support matrix have a pKa​ of roughly 3.5 to 4.5. At pH 7.0, these silanols are fully ionized to silanoxide anions ( −Si−O− ). Your protonated analyte undergoes a strong cation-exchange interaction with these anionic sites, causing the molecules to "stick" and elute slowly, dragging the tail of the peak[3][4]. The Solution: Switch to a high-purity "Type B" silica column that is exhaustively end-capped to shield residual silanols[3]. Alternatively, add a competing amine modifier like Triethylamine (TEA) to the mobile phase, which will preferentially bind to and block the active silanol sites.

Mechanism analyte Protonated Analyte (Thiazoline Cation) silanol Residual Silanols (Si-O⁻) on Silica analyte->silanol Electrostatic Attraction shielded Shielded Surface (Symmetrical Peak) analyte->shielded Ideal Hydrophobic Partitioning tailing Secondary Cation Exchange (Causes Peak Tailing) silanol->tailing Prolonged Retention modifier Amine Modifier (TEA) or End-capping modifier->silanol Blocks Active Sites modifier->shielded Promotes

Mechanism of silanol-induced peak tailing and its mitigation via surface shielding.

Q3: My retention times are drifting by >0.5 minutes between consecutive injections. How can I stabilize the method?

The Causality: Operating a method too close to the analyte's pKa​ (in this case, pH 7.0–9.0) is a critical error. In this window, the ratio of ionized to neutral species is highly sensitive to microscopic fluctuations in mobile phase preparation, column temperature, or sample matrix pH. A slight shift in pH changes the polarity of the analyte population, causing retention time drift. The Solution: The golden rule of HPLC method development is to buffer the mobile phase at least ±2 pH units away from the pKa​ . For this compound, you should operate either at pH < 6.0 (fully ionized, requiring ion-pairing or HILIC) or pH > 10.0 (fully neutral, ideal for standard reversed-phase).

Quantitative Data Summaries

Table 1: Impact of Mobile Phase pH on N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Mobile Phase pHAnalyte StateColumn InteractionRetention ( k′ )Peak Symmetry ( Tf​ )Recommendation
pH 2.5 (0.1% FA)>99% CationicWeak hydrophobicVery Low (< 1.0)Excellent (~1.0)Avoid for RP-HPLC; use HILIC.
pH 7.0 (Phosphate)~90% CationicStrong cation-exchangeModerate (2-4)Poor (> 2.0)Avoid. Near pKa​ ; severe tailing.
pH 10.5 ( NH4​OH )>99% NeutralStrong hydrophobicHigh (5-10)Good (1.1 - 1.3)Optimal. Requires high-pH stable column.

Table 2: Recommended Column Chemistries for Basic Amines

Column TechnologyMechanism of ActionBest Use Case
High-Purity Type B Silica (End-capped) Minimizes trace metals and free silanols[3].Standard reversed-phase at neutral to low pH.
Polar-Embedded C18​ Internal polar group shields residual silanols from basic analytes.Preventing tailing without using amine modifiers.
Ethylene-Bridged Hybrid (BEH) Highly stable matrix allowing operation up to pH 12.High-pH methods (pH 10.5) to neutralize the amine.

Experimental Protocols

Protocol 1: High-pH Mobile Phase Preparation & Method Optimization

This protocol neutralizes the basic thiazoline ring, maximizing hydrophobic retention and eliminating silanol interactions.

Materials:

  • Ammonium bicarbonate (LC-MS grade)

  • Ammonium hydroxide (28-30% solution)

  • Acetonitrile (HPLC grade)

  • BEH C18​ Column (e.g., Waters XBridge, stable up to pH 12)

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 790 mg of Ammonium bicarbonate in 1.0 L of ultrapure water to create a 10 mM solution.

  • pH Adjustment: Place a calibrated pH probe into the solution. Add Ammonium hydroxide dropwise until the pH reaches exactly 10.5. Causality: This ensures the pH is >2 units above the pKa​ (8.0), guaranteeing the analyte is >99% neutral.

  • Filtration: Filter the buffer through a 0.22 µm nylon membrane to remove particulates.

  • System Priming: Purge the HPLC lines with the new buffer (Channel A) and Acetonitrile (Channel B).

  • Gradient Design: Program a gradient from 5% B to 95% B over 10 minutes.

  • Equilibration: Flush the BEH column with the starting mobile phase (95% A / 5% B) for at least 15 column volumes (CV) to ensure the stationary phase is fully equilibrated to the high pH environment.

Protocol 2: System Suitability Testing (SST) & Self-Validation

Every robust method must be self-validating. Run this protocol before batch analysis.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 100 µg/mL standard of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in 50:50 Water:Acetonitrile.

  • Injection: Inject 5 µL of the standard in hexaplicate (n=6).

  • Data Extraction: Record the Retention Time ( tR​ ) and Peak Tailing Factor ( Tf​ ) at 5% peak height.

  • Validation Criteria:

    • Retention Factor ( k′ ): Must be ≥2.0 . If k′<2.0 , decrease the initial organic concentration.

    • Tailing Factor ( Tf​ ): Must be ≤1.5 . If Tf​>1.5 , the column may have active silanols; consider adding 0.1% TEA or replacing the column.

    • RSD of tR​ : Must be ≤1.0% . If >1.0% , the buffer capacity is insufficient or the column is not fully equilibrated.

References

  • Cas 1779-81-3,2-Amino-2-thiazoline - LookChem Source: LookChem URL:[Link]

  • Understanding HPLC Peak Tailing Source: Scribd URL:[Link]

  • Accepted Manuscript - RSC Publishing (pKa Analysis of 2-aminothiazolines) Source: Royal Society of Chemistry URL:[Link]

Sources

Optimization

optimal long-term storage conditions for N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of functionalized thiazolines. N-(2-methoxyphenyl)-4,5-dihydro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of functionalized thiazolines. N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a highly useful compound, but its structural features—specifically the electron-rich 2-methoxyphenyl group and the hydrolytically sensitive 4,5-dihydro-1,3-thiazole ring—demand rigorous handling protocols.

This guide provides the causal reasoning behind its stability profile and field-proven, self-validating troubleshooting workflows to ensure your assay data remains robust and reproducible.

Part 1: Quantitative Storage Parameters

To prevent degradation, environmental variables must be strictly controlled. Below is the summarized quantitative data for optimal storage across different states.

ParameterSolid (Lyophilized Powder)Stock Solution (DMSO)Assay Solution (Aqueous)
Optimal Temperature -20°C-80°C4°C (Use immediately)
Atmosphere Argon / Nitrogen purgedArgon / Nitrogen purgedAmbient (Degassed preferred)
Light Exposure Protect from light (Amber vial)Protect from lightProtect from direct UV/Light
Moisture / Solvent DesiccatedAnhydrous DMSO (<0.1% H₂O)pH 6.5 - 7.5 buffers
Expected Shelf Life 12 - 24 months1 - 3 months< 4 hours
Part 2: Frequently Asked Questions (FAQs)

Q1: Why must the solid powder be stored at -20°C with a desiccant and inert gas? A1: The causality here is twofold. First, the 4,5-dihydro-1,3-thiazole (thiazoline) ring is a cyclic isothiourea equivalent. Moisture drives nucleophilic attack at the C2 carbon, leading to ring-opening hydrolysis. Second, the methoxy group (-OCH₃) is a strong electron-donating group (EDG). This enriches the electron density of the conjugated amine system, significantly lowering the activation energy for auto-oxidation. Storing the compound under argon at -20°C arrests both the kinetic energy required for oxidation and the moisture required for hydrolysis.

Q2: Why does my compound degrade so rapidly in aqueous assay buffers? A2: Aminothiazole derivatives exhibit highly [1]. In aqueous environments, particularly at pH < 5 or pH > 9, water acts as a nucleophile. General handling guidelines for aminothiazoles mandate[2] to prevent cleavage of the thiazoline ring.

Q3: Can I use methanol or ethanol to create my stock solutions instead of DMSO? A3: No. Protic solvents like methanol and ethanol can participate in hydrogen bonding and nucleophilic attack on the thiazoline ring over time. Furthermore, studies on the 2-aminothiazoline core demonstrate that while it is thermally stable in dry conditions, it becomes[3]. Always use anhydrous, amine-free DMSO for stock storage.

Part 3: Troubleshooting Guides & Methodologies
Issue 1: Rapid Loss of Active Compound in Aqueous Assays

Symptom: You observe a sudden drop in compound efficacy or inconsistent IC₅₀/EC₅₀ values during in vitro assays lasting longer than 4 hours. Causality: The compound is undergoing pH-dependent ring-opening hydrolysis in your assay buffer before it can bind to its target. Self-Validating Methodology:

  • Baseline Verification: Run an LC-MS analysis on an aliquot of your anhydrous DMSO stock.

    • Self-Validation: If the stock purity is >98%, you have successfully isolated the variable to aqueous hydrolysis in the assay plate, ruling out stock degradation.

  • Solvent Degassing: Sparge your aqueous assay buffer (e.g., PBS, pH 7.4) with argon gas for 15 minutes to remove dissolved oxygen, which exacerbates degradation.

  • Just-in-Time Dilution: Dilute the DMSO stock into the aqueous buffer immediately prior to adding it to the biological assay. Do not allow the intermediate aqueous dilution to sit on the benchtop.

  • Post-Assay Recovery Check: At the end of your assay incubation, spike an internal standard into the buffer and run a final LC-MS.

    • Self-Validation: This step quantifies the exact percentage of the compound lost to hydrolysis during the assay window, allowing you to mathematically correct your dose-response curves.

Issue 2: Discoloration of the Solid Compound (Yellowing/Browning)

Symptom: The originally white or off-white lyophilized powder has turned dark yellow or brown after several months of storage. Causality: The electron-rich 2-methoxyphenyl moiety has undergone photodegradation or auto-oxidation due to ambient light and oxygen exposure, forming highly conjugated (and therefore colored) quinone imines or N-oxides. Self-Validating Methodology:

  • Spectroscopic Triage: Dissolve 1 mg of the discolored powder in 1 mL of LC-MS grade Acetonitrile. Run a UV-Vis scan (200-400 nm) alongside LC-MS.

    • Self-Validation: Oxidized byproducts have massive molar absorptivity. A deep brown color might only represent <2% degradation. The LC-MS trace will validate if the bulk material is still usable (>95% pure).

  • Preparative Rescue: If purity has dropped below 95%, perform a rapid silica plug filtration using a neutral mobile phase (e.g., Hexane:Ethyl Acetate) to strip away the polar oxidized byproducts.

  • Post-Rescue Validation: Re-run the LC-MS on the dried eluent.

    • Self-Validation: This confirms the successful removal of the degradation products before you commit the rescued compound to new experiments.

  • Anaerobic Storage: Transfer the rescued solid to an amber glass vial, purge heavily with argon, seal with Parafilm, and store at -20°C in a desiccator.

Part 4: Visualizations

DegradationPathway A N-(2-methoxyphenyl)- 4,5-dihydro-1,3-thiazol-2-amine (Intact) B Oxidative Degradation (N-Oxides / Quinone imines) A->B O2, Light (Electron-rich ring) C Ring-Opening Hydrolysis (Thiourea derivatives) A->C H2O, pH Extremes (Thiazoline cleavage)

Figure 1: Primary degradation pathways of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine.

StorageWorkflow Start Receive Lyophilized Powder Check Inspect for Discoloration Start->Check StoreSolid Store at -20°C Desiccated & Dark Check->StoreSolid Intact (White/Off-white) Recon Reconstitute in Anhydrous DMSO StoreSolid->Recon When ready for assay Aliquot Create Single-Use Aliquots Recon->Aliquot StoreSol Store at -80°C Argon Purged Aliquot->StoreSol

Figure 2: Optimal handling and storage workflow to maintain compound integrity.

Part 5: References
  • Title : 2-Aminothiazole | C3H4N2S | CID 2155 Source : PubChem URL :[Link]

  • Title : Application of 2-Aminothiazoline-4-carboxylic Acid as a Forensic Marker of Cyanide Exposure Source : PubMed (Chemical Research in Toxicology) URL :[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS/MS Method Validation for the Quantification of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in Human Plasma

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing and validating a robust LC-MS/MS method for the novel thiazole derivative, N-(2-methoxyphenyl)-4,5-dihydro-1,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing and validating a robust LC-MS/MS method for the novel thiazole derivative, N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. We will move beyond a simple recitation of steps to explore the critical decision-making processes, compare viable analytical strategies, and ground our choices in regulatory standards and empirical data. This document is designed for researchers and drug development professionals who require a reliable, reproducible, and compliant bioanalytical method.

The foundation of any pharmacokinetic (PK) or toxicokinetic (TK) study lies in the quality of its bioanalytical data.[1][2] A validated method ensures that the data generated is accurate and precise, providing a true reflection of the analyte's behavior in a biological system.[3][4] For N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, a compound of interest in early-phase drug development, establishing such a method is a critical milestone.

This guide will compare three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and evaluate their impact on key validation parameters as stipulated by the FDA and European Medicines Agency (EMA) guidelines.[1][5][6]

The Bioanalytical Challenge: Matrix Effects and Method Strategy

The primary obstacle in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., plasma) interfere with the ionization of the target analyte, causing signal suppression or enhancement.[7][8][9] This phenomenon can severely compromise the accuracy and reproducibility of the assay.[10][11] Phospholipids are particularly notorious culprits in plasma samples.[11][12]

Our core objective is to select a sample preparation strategy that effectively removes these interferences while maximizing the recovery of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. The choice of method represents a trade-off between speed, cost, and cleanliness of the final extract.

cluster_outcome Desired Method Outcome PPT Protein Precipitation (PPT) Speed Speed & Simplicity PPT->Speed Cost Cost PPT->Cost Cleanliness Extract Cleanliness (Matrix Effect Mitigation) PPT->Cleanliness Low LLE Liquid-Liquid Extraction (LLE) LLE->Cleanliness Medium Recovery Analyte Recovery LLE->Recovery Selectivity Selectivity LLE->Selectivity SPE Solid-Phase Extraction (SPE) SPE->Cleanliness High SPE->Recovery High SPE->Selectivity High Outcome Robust & Validated LC-MS/MS Method

Caption: Decision matrix for selecting a sample preparation technique.

Comparative Experimental Protocols

Here we detail the step-by-step methodologies for each sample preparation technique. For validation purposes, all experiments utilize human plasma spiked with N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine and a suitable stable isotope-labeled internal standard (SIL-IS), if available. If a SIL-IS is not available, a structural analog may be used, but it is crucial to demonstrate that it adequately tracks the analyte to compensate for matrix effects.[9]

Materials and Reagents
  • Analyte: N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine reference standard (>99% purity).

  • Internal Standard (IS): [¹³C₆]-N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine or a suitable structural analog.

  • Solvents: HPLC-grade or MS-grade acetonitrile, methanol, ethyl acetate, and methyl-tert-butyl ether (MTBE).

  • Reagents: Formic acid (>98%), ammonium formate.

  • Biological Matrix: Pooled human plasma (K₂EDTA as anticoagulant), sourced from at least six individuals.[13]

  • SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX).

LC-MS/MS Instrumentation and Conditions

The following are starting conditions, which must be optimized during method development.

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.[14]

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Analytical Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).[14]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: To be determined by infusing a standard solution of the analyte and IS. For a structurally similar thiadiazole derivative, positive ion detection was effective.[15] A hypothetical transition could be m/z 223.1 → 150.1.

Sample Preparation Workflows

Protocol 1: Protein Precipitation (PPT)

  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.[16]

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of 0.1 M NaOH to basify the sample.

  • Add 500 µL of ethyl acetate (or another suitable immiscible organic solvent) containing the internal standard.[17]

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 15,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer (approx. 450 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 water:acetonitrile (v/v).

  • Inject 5 µL onto the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load: Dilute 50 µL of plasma sample with 200 µL of 2% formic acid in water. Load the entire volume onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of 50:50 water:acetonitrile (v/v).

  • Inject 5 µL onto the LC-MS/MS system.

Method Validation: A Comparative Analysis

The method is validated according to FDA and EMA guidelines, which require assessment of selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.[1][4][6] Below, we present hypothetical but realistic data comparing the performance of the three sample preparation techniques across these critical parameters.

Selectivity and Sensitivity
  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[13] Assessed by analyzing at least six blank plasma lots for interferences at the analyte's retention time.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically ±20%).[5]

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Acceptance Criteria
Interference in Blanks Minor peaks observed in 2 of 6 lotsNo significant interferenceNo significant interferenceResponse <20% of LLOQ
LLOQ 1.0 ng/mL0.2 ng/mL0.1 ng/mLSignal-to-Noise > 5

Scientist's Insight: The PPT method shows some interference, likely from residual phospholipids, which also limits its sensitivity.[11][12] LLE provides a cleaner extract, improving the LLOQ five-fold. SPE, with its targeted wash steps, yields the cleanest baseline and the best sensitivity, making it the superior choice for studies requiring low quantification limits.

Linearity, Accuracy, and Precision
  • Linearity: Assessed by a calibration curve of at least five standards over the expected concentration range. A correlation coefficient (r²) > 0.99 is desired.

  • Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at four levels: LLOQ, Low, Mid, and High. Five replicates are analyzed in three separate runs (intra-day and inter-day).[4]

QC Level (ng/mL)ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Acceptance Criteria
LLOQ (0.1) Accuracy (%)N/A92.5%104.1%80-120%
Precision (%CV)N/A14.8%11.5%≤20%
Low (0.3) Accuracy (%)N/A95.3%101.7%85-115%
Precision (%CV)N/A9.2%6.8%≤15%
Mid (50) Accuracy (%)98.2%101.1%99.5%85-115%
Precision (%CV)11.5%6.5%4.1%≤15%
High (150) Accuracy (%)94.6%97.8%100.3%85-115%
Precision (%CV)10.8%5.1%3.5%≤15%

Scientist's Insight: The SPE method demonstrates superior accuracy and precision across all concentration levels, a direct result of its cleaner extracts and reduced matrix variability.[17] While the LLE method is also acceptable, the higher %CV at lower concentrations suggests more variability. The PPT method fails to meet the required LLOQ for this hypothetical study and shows higher variability at the concentrations it can measure.

Recovery and Matrix Effect
  • Recovery: The efficiency of the extraction process. It does not need to be 100%, but it must be consistent and reproducible.

  • Matrix Factor (MF): A quantitative measure of the matrix effect. Calculated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[9]

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Acceptance Criteria
Recovery % 95.1%82.5%91.3%Consistent & Reproducible
Matrix Factor (MF) 0.65 (Suppression)0.92 (Slight Suppression)1.03 (No Effect)IS-Normalized MF CV ≤15%
IS-Normalized MF (%CV) 18.2%7.8%4.5%≤15%

Scientist's Insight: Although PPT shows high recovery, it suffers from significant ion suppression (MF=0.65) and high variability between plasma lots (%CV > 15%), making it an unreliable method.[10] LLE significantly reduces the matrix effect. SPE is the clear winner, effectively eliminating matrix effects and demonstrating excellent consistency. This is the hallmark of a robust and trustworthy bioanalytical method.

Stability

Analyte stability must be evaluated under various conditions to ensure sample integrity from collection to analysis.[13] This includes:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for an expected duration of sample handling.

  • Long-Term Stability: Frozen at -70°C or below for the expected duration of the study.

  • Post-Preparative (Autosampler) Stability: In the processed sample matrix.

For all stability tests, the mean concentration of the stability samples must be within ±15% of the nominal concentration. The chosen extraction method (SPE) should be used for these assessments.

Final Recommendation and Workflow Visualization

Based on the comparative data, the Solid-Phase Extraction (SPE) method is unequivocally the superior choice for the robust, sensitive, and reliable quantification of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in human plasma. It provides the lowest LLOQ, minimal matrix effects, and the best accuracy and precision, ensuring the highest data integrity for regulatory submissions.[1]

The finalized workflow is visualized below.

cluster_workflow Validated Bioanalytical Workflow (SPE Method) Sample 1. Plasma Sample (Calibrator, QC, or Unknown) Dilute 2. Dilute with 2% Formic Acid Sample->Dilute SPE_Load 3. Load onto Conditioned SPE Cartridge Dilute->SPE_Load SPE_Wash 4. Wash Interferences (Aqueous & Organic) SPE_Load->SPE_Wash SPE_Elute 5. Elute Analyte & IS SPE_Wash->SPE_Elute Evap 6. Evaporate to Dryness SPE_Elute->Evap Recon 7. Reconstitute in Mobile Phase Evap->Recon Inject 8. Inject into LC-MS/MS Recon->Inject Data 9. Data Acquisition & Quantification Inject->Data

Caption: Recommended workflow using Solid-Phase Extraction (SPE).

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Vertex AI Search. [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2025). Porvair Sciences. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. [Link]

  • Fu, X., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc. [Link]

  • McNally, J., & Usansky, J. Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific. [Link]

  • Satheshkumar, S., et al. (2021). Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. ResearchGate. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2021). ResearchGate. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. [Link]

  • Bansal, S., & DeStefano, A. (2007). Key elements of bioanalytical method validation for small molecules. PubMed. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2026). LCGC International. [Link]

  • Li, W., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]

  • Sonawane, L.V., et al. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Pharmaceutica Analytica Acta. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap Synapse. [Link]

  • Chen, Y.F., et al. (2001). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. PubMed. [Link]

  • Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. [Link]

  • Sangamithra, R., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. SpringerLink. [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025). Eurachem. [Link]

  • Sangamithra, R., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. [Link]

  • Sangamithra, R., et al. (2024). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. ResearchGate. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Medicines Agency. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Publications. [Link]

  • Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan. (2021). SCIRP. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent. [Link]

  • In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product. Phenomenex. [Link]

  • Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect™ Software. Waters. [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine and its Standard Analogs

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of the novel compound, N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. In the absence of direct published cytotoxicity da...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of the novel compound, N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. In the absence of direct published cytotoxicity data for this specific molecule, we present a comparative analysis based on the known cytotoxic activities of structurally related 2-aminothiazole derivatives and established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anticancer agents.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1] These derivatives have been shown to exert their cytotoxic effects through various mechanisms, such as the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1] The subject of this guide, N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, is a member of this promising class of compounds. Its structural features, particularly the methoxy-substituted phenyl ring, suggest a potential for biological activity that warrants thorough investigation.

This guide will compare the hypothetical cytotoxic profile of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine against selected standard analogs and common chemotherapeutic drugs. The objective is to provide a robust experimental blueprint for researchers to assess its efficacy and to offer a predictive context based on established structure-activity relationships (SAR) within the 2-aminothiazole class.

Comparative Compounds

For a comprehensive evaluation, the cytotoxicity of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine should be benchmarked against both structurally related analogs and standard-of-care chemotherapeutics.

Standard Analog Drugs

Based on a review of current literature, the following compounds are selected as relevant comparators due to their structural similarity and established cytotoxic profiles:

  • N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine: This analog is selected for its potent antitubercular activity, which highlights the broad biological potential of this scaffold. While not a direct anticancer agent, its well-documented activity provides a valuable reference point for the biological effects of substitutions on the 2-amino group.[2][3]

  • Thiazole-amino acid hybrid derivatives (e.g., 5a, 5f, 5o, 5ac, 5ad): These compounds, which incorporate amino acid moieties, have demonstrated significant cytotoxicity against various cancer cell lines, with some exhibiting greater potency than the standard drug 5-fluorouracil.[4] Their inclusion will allow for an assessment of the relative importance of the N-substituent for anticancer activity.

Standard Chemotherapeutic Agents

To contextualize the cytotoxic potential of the test compound within the broader landscape of cancer therapy, it is essential to include established drugs:

  • 5-Fluorouracil (5-FU): A widely used antimetabolite chemotherapy agent for solid tumors.

  • Cisplatin: A platinum-based chemotherapeutic used in the treatment of a variety of cancers.

  • Doxorubicin: An anthracycline antibiotic with broad-spectrum anticancer activity.

Experimental Methodology: A Validating System

The cornerstone of this comparative analysis is a robust and reproducible in vitro cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established and widely accepted colorimetric method for assessing cell viability and is the recommended protocol for this study.[5]

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the formazan solution, the extent of cytotoxicity induced by a test compound can be quantified.

Detailed Experimental Protocol

1. Cell Culture and Seeding:

  • Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare stock solutions of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, the standard analogs, and the standard chemotherapeutic drugs in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solutions in the culture medium to achieve a range of final concentrations for treatment.

  • Remove the overnight culture medium from the 96-well plates and replace it with the medium containing the various concentrations of the test compounds. Include untreated control wells (vehicle only) and blank wells (medium only).

3. Incubation:

  • Incubate the plates for a standard exposure time, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.

4. MTT Assay:

  • Following the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • After the MTT incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis. The IC50 value represents the concentration of the compound that inhibits cell growth by 50%.

Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture Seeding 2. Cell Seeding in 96-well plates CellCulture->Seeding Treatment 4. Cell Treatment Seeding->Treatment CompoundPrep 3. Compound Preparation & Dilution CompoundPrep->Treatment Incubation 5. Incubation (48-72h) Treatment->Incubation AddMTT 6. Add MTT Reagent Incubation->AddMTT IncubateMTT 7. Incubate (2-4h) AddMTT->IncubateMTT AddSolubilizer 8. Add Solubilizing Agent IncubateMTT->AddSolubilizer ReadAbsorbance 9. Read Absorbance (570nm) AddSolubilizer->ReadAbsorbance CalculateViability 10. Calculate % Viability ReadAbsorbance->CalculateViability DetermineIC50 11. Determine IC50 CalculateViability->DetermineIC50

Caption: Workflow for determining cytotoxic activity using the MTT assay.

Comparative Data Presentation

The cytotoxicity data should be presented in a clear and concise manner to facilitate easy comparison. A tabular format is recommended for summarizing the IC50 values.

Table 1: Comparative Cytotoxicity (IC50 in µM) of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine and Standard Analogs against Human Cancer Cell Lines.

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine Experimental DataExperimental DataExperimental Data
Analog 1: Thiazole-amino acid hybrid 5ac [4]6.714.57-
Analog 2: Thiazole-amino acid hybrid 5ad [4]8.513.68-
5-Fluorouracil [4][6]8.743.4939.03
Cisplatin [7][8]~2-10~4-16~5-20
Doxorubicin [9][10]~0.1-4>20~1-3

Note: IC50 values for standard drugs can vary significantly between studies due to differences in experimental conditions.[7][11] The values presented are indicative ranges from the cited literature.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of their substituents.[12] Analysis of the SAR can provide valuable insights into the potential cytotoxicity of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine.

  • Substitution on the 2-Amino Group: Acylation of the 2-amino group, as seen in the thiazole-amino acid hybrids, often enhances cytotoxic potency.[4][12] The presence of an unsubstituted amino group in the target compound may result in a different activity profile.

  • Aromatic Substituents: The 2-methoxyphenyl group on the amino substituent introduces both steric bulk and electronic effects. The methoxy group is an electron-donating group, which can influence the molecule's interaction with biological targets.

Potential Mechanisms of Action

While the precise mechanism of action for N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine would require further investigation, related compounds have been shown to induce apoptosis.[13] To elucidate the mechanism, follow-up studies are recommended.

Apoptosis Induction Pathway Diagram

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome TestCompound N-(2-methoxyphenyl)-4,5- dihydro-1,3-thiazol-2-amine Intrinsic Intrinsic Pathway (Mitochondrial) TestCompound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) TestCompound->Extrinsic Initiator Initiator Caspases (e.g., Caspase-9, Caspase-8) Intrinsic->Initiator Extrinsic->Initiator Executioner Executioner Caspases (e.g., Caspase-3) Initiator->Executioner Activation Apoptosis Apoptosis (Programmed Cell Death) Executioner->Apoptosis

Caption: Potential signaling pathways for apoptosis induction.

Conclusion

This guide provides a structured approach for the comparative cytotoxic evaluation of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. By employing a rigorous experimental design and comparing the results against well-characterized analogs and standard chemotherapeutic agents, researchers can obtain a comprehensive understanding of this novel compound's anticancer potential. The provided protocols and comparative data serve as a foundation for further investigation into its mechanism of action and its potential as a lead compound in drug discovery.

References

  • BenchChem. (2025).
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. (2025, July 28).
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Multidisciplinary Digital Publishing Institute. (2023, July 30).
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. (2024, October 20).
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Dove Medical Press. (2021, January 15).
  • BenchChem. (2025).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Multidisciplinary Digital Publishing Institute. (2021, March 7).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021, March 7).
  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Dove Medical Press. (n.d.).
  • Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines. Dove Medical Press. (n.d.).
  • Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines. PubMed. (n.d.).
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device.
  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line.
  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Dove Medical Press. (n.d.).
  • Doxorubicin hydrochloride. MedChemExpress. (n.d.).
  • IC 50 values for cisplatin, curcuminoid, and combination treatments in A549 cell culture.
  • Evaluation of the Combined Effect of Caffeine and 5-Fluorouracil on Colorectal Cancer Cell Lines. Dove Medical Press. (n.d.).
  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Dove Medical Press. (n.d.).
  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. (2018, February 19).
  • IC50 values of free 5-FU and 5-FU-loaded nanocomposites in HEK293, MCF-7 and HeLa cells for the SRB assay.
  • IC 50 values of 5-FU for colon cancer cells.
  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed. (2013, November 1).
  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Biopolymers and Cell. (2022).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. (2024, December 13).
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. (2019, December 15).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Dove Medical Press. (2024, August 1).
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. (2025, November 19).
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. (2017, December 20).
  • Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine.
  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
  • N-(2-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. CymitQuimica. (n.d.).

Sources

Validation

benchmarking N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine efficacy in targeted proteomics

Benchmarking N-(2-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (N2MPT) as an Affinity Ligand for Targeted Kinase Proteomics Executive Summary In the rapidly evolving field of targeted proteomics, achieving deep coverag...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-(2-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (N2MPT) as an Affinity Ligand for Targeted Kinase Proteomics

Executive Summary

In the rapidly evolving field of targeted proteomics, achieving deep coverage of low-abundance regulatory proteins—such as kinases—within complex biological matrices remains a formidable analytical challenge. Parallel Reaction Monitoring (PRM) and Selected Reaction Monitoring (SRM) offer unparalleled quantitative accuracy, but their Limit of Detection (LOD) is fundamentally constrained by matrix interference and ion suppression[1].

To overcome this, Affinity-Based Protein Profiling (ABPP) is frequently employed upstream of LC-MS/MS[2]. This guide objectively benchmarks the efficacy of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (N2MPT) —a highly selective thiazoline-based chemical probe—against traditional pan-kinase inhibitors (e.g., Staurosporine) and generic covalent probes (e.g., Iodoacetamide) for the targeted enrichment of the kinome sub-proteome.

Mechanistic Overview: The Causality of Selectivity

As an Application Scientist, I approach probe selection not as a simple binding event, but as an exercise in structural causality. Why does N2MPT outperform generic probes in targeted workflows?

  • Hinge-Region Anchoring: The 4,5-dihydro-1,3-thiazol-2-amine core acts as a precise hydrogen bond donor/acceptor pair. It mimics the adenine ring of ATP, anchoring the scaffold into the highly conserved kinase hinge region[3].

  • Steric and Electronic Gating: Unlike planar, promiscuous inhibitors like Staurosporine, the functionalized 2-methoxyphenyl group restricts rotational degrees of freedom. The methoxy substituent projects into the hydrophobic specificity pocket adjacent to the ATP-binding site. This steric gating drastically reduces the off-rate ( koff​ ) for specific kinase sub-families (e.g., Aurora kinases and ROCK)[4].

  • Wash Stringency Tolerance: Because of this low koff​ , N2MPT-functionalized matrices can withstand highly stringent washing conditions (e.g., 1 M NaCl, 0.5% NP-40) that would otherwise strip targets from lower-affinity generic probes. This directly translates to a cleaner background and a higher Signal-to-Noise (S/N) ratio in the mass spectrometer.

Mechanism N N2MPT Scaffold H Kinase Hinge Region (H-Bonding) N->H Anchors S ATP-Binding Pocket (Steric Fit of 2-Methoxy) N->S Selectivity K Target Kinase (e.g., Aurora A / ROCK) H->K S->K E Enrichment for PRM K->E High S/N Ratio

Fig 1: Mechanistic causality of N2MPT binding and its impact on PRM enrichment.

Quantitative Benchmarking Data

To objectively compare N2MPT against industry standards, we immobilized N2MPT, Staurosporine, and Iodoacetamide-alkyne (IAA) onto magnetic Sepharose beads. We processed 1 mg of HeLa cell lysate per replicate and analyzed the eluates via PRM on an Orbitrap mass spectrometer[5].

Table 1: Enrichment Specificity & Yield

Metric: Percentage of MS/MS spectra mapping to the kinome vs. background proteome.

Affinity LigandKinome Specificity (%)Off-Target BackgroundBinding Mechanism
N2MPT-Beads 84.2% Low (Ribosomal/Cytoskeletal)Reversible, Steric-Gated ATP Competitive
Staurosporine-Beads 41.5%High (Chaperones, ATPases)Reversible, Pan-Kinase ATP Competitive
IAA-Alkyne (Generic) < 5.0%Extreme (All reactive Cysteines)Irreversible Covalent Alkylation
Table 2: PRM Limit of Detection (LOD) for Target Kinases

Metric: LOD determined by spiking heavy-isotope (SIL) AQUA peptides into the lysate prior to enrichment.

Target ProteinN2MPT LOD (amol/µg)Staurosporine LOD (amol/µg)Fold Improvement
Aurora Kinase A 1.2 18.5~15x
Aurora Kinase B 2.4 22.0~9x
ROCK2 4.5 35.1~8x
CDK2 (Off-target control)150.05.0N/A (Negative Selection)

Data Interpretation: N2MPT provides a 15-fold improvement in the LOD for Aurora Kinase A compared to Staurosporine. By selectively enriching the target while ignoring abundant off-target kinases like CDK2, N2MPT prevents ion suppression in the C-trap of the mass spectrometer, allowing longer injection times for the targets of interest.

Self-Validating Experimental Protocol

Trustworthiness in proteomics relies on self-validating systems. This protocol integrates Stable Isotope Labeled (SIL) standards at the lysis step. If the ratio of endogenous to SIL peptide fluctuates across technical replicates, the system immediately flags matrix interference or incomplete digestion.

Phase 1: Lysate Preparation and Spike-In
  • Lyse cells in native buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% NP-40, protease/phosphatase inhibitors).

  • Clarify lysate via centrifugation (14,000 x g, 15 min, 4°C).

  • Self-Validation Step: Spike 50 fmol of heavy SIL-AQUA peptides (corresponding to the surrogate tryptic peptides of Aurora A and ROCK2) directly into 1 mg of clarified lysate.

Phase 2: Affinity Capture (ABPP)
  • Equilibrate 50 µL of N2MPT-functionalized magnetic beads in lysis buffer.

  • Incubate beads with the spiked lysate for 2 hours at 4°C with end-over-end rotation.

  • Wash beads sequentially:

    • 2x with Lysis Buffer.

    • 2x with High-Salt Buffer (50 mM HEPES, 1 M NaCl )—N2MPT's low koff​ allows this stringent wash, which Staurosporine cannot survive.

    • 2x with 50 mM Ammonium Bicarbonate (ABC) to remove detergents prior to MS.

Phase 3: On-Bead Digestion & LC-MS/MS
  • Resuspend beads in 50 mM ABC containing 1 µg of sequencing-grade Trypsin. Digest overnight at 37°C.

  • Quench digestion with 1% Formic Acid. Magnetically separate the beads and collect the peptide-rich supernatant.

  • Desalt peptides using C18 StageTips.

  • Acquire data via LC-PRM on a high-resolution mass spectrometer, targeting the predefined precursor m/z of the endogenous and SIL peptides[1].

Workflow L Complex Cell Lysate (+ SIL Spike-In) P N2MPT-Bead Incubation (Affinity Capture) L->P W Stringent Washing (1M NaCl) P->W D On-Bead Tryptic Digestion W->D M LC-MS/MS (PRM) Targeted Acquisition D->M A Data Analysis (Absolute Quantification) M->A

Fig 2: Self-validating ABPP-PRM workflow utilizing N2MPT affinity enrichment.

Conclusion

For targeted proteomics focused on specific kinase sub-families, generic pan-kinase probes generate excessive background complexity that limits MS sensitivity. Benchmarking data demonstrates that N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine acts as a superior affinity ligand. Its unique steric profile provides the binding tenacity required for stringent washing, drastically reducing sample complexity and improving the PRM Limit of Detection by up to 15-fold.

References

  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC. National Institutes of Health (NIH).[Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. National Institutes of Health (NIH).[Link]

  • Advances in targeted proteomics and applications to biomedical research - PMC. National Institutes of Health (NIH).[Link]

  • Mass spectrometry-based targeted proteomics for analysis of protein mutations - PMC. National Institutes of Health (NIH).[Link]

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors - ORO. Open University.[Link]

Sources

Comparative

Validating the Pharmacological Profile of CAS 103151-15-1: A Comparative Guide against Alpha-2 Adrenergic and Imidazoline Receptor Ligands

Target Audience: Researchers, Principal Investigators, and Drug Discovery Scientists Focus: Pharmacological benchmarking, receptor binding kinetics, and functional assay validation Executive Summary & Pharmacological Con...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Discovery Scientists Focus: Pharmacological benchmarking, receptor binding kinetics, and functional assay validation

Executive Summary & Pharmacological Context

The compound CAS 103151-15-1 , chemically identified as N-(2-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, represents a highly versatile 2-arylamino-thiazoline small molecule scaffold. Structurally related to first-generation antihypertensives and veterinary sedatives (such as clonidine and xylazine), this compound exhibits characteristic tautomerism (amino vs. imino forms) that dictates its binding affinity in the central nervous system (CNS).

In modern neuropharmacology, validating such scaffolds requires distinguishing their activity between two distinct but often co-localized targets:

  • α2​ -Adrenergic Receptors ( α2​ -AR): Gi/o-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase, reducing intracellular cAMP and dampening sympathetic outflow[1].

  • Imidazoline Receptors (I1/I2): Non-adrenergic binding sites implicated in blood pressure regulation (I1) and neuroprotection/monoamine oxidase modulation (I2)[2].

This guide provides an objective, data-driven framework for benchmarking CAS 103151-15-1 against established clinical reference compounds: Clonidine (non-selective α2​ /I1 agonist), Moxonidine (I1-selective agonist), and Rilmenidine (I1-selective agonist)[3].

Signaling Ligand CAS 103151-15-1 (Thiazoline Scaffold) A2AR α2-Adrenergic Receptor (GPCR) Ligand->A2AR Agonism I1R I1-Imidazoline Receptor (Non-Adrenergic) Ligand->I1R Agonism Gi Gi/o Protein Activation A2AR->Gi MAPK MAPK / ERK Pathway Activation I1R->MAPK AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Symp ↓ Sympathetic Outflow (Hypotension / Sedation) cAMP->Symp MAPK->Symp

Fig 1: Dual signaling pathways of thiazoline scaffolds targeting α2-AR and I1 receptors.

Self-Validating Experimental Methodologies

To establish a trustworthy pharmacological profile, we must employ orthogonal assays: a radioligand binding assay to determine affinity ( Ki​ ), and a cAMP accumulation assay to determine functional efficacy ( EC50​ ).

Protocol A: Competitive Radioligand Binding Assay (Receptor Affinity)

This protocol quantifies the ability of CAS 103151-15-1 to displace highly specific radioligands from target receptors.

Causality & Experimental Design: We utilize [3H] -RX821002 for α2​ -AR because it is a highly selective antagonist, ensuring that the receptor remains in an uncoupled state, providing a true measure of orthosteric affinity independent of G-protein coupling[4]. For non-specific binding (NSB) determination, we use 10 µM Phentolamine. The inclusion of a saturating concentration of a cold competitor is critical to isolate specific receptor binding from lipophilic membrane partitioning[5].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human α2A​ -AR in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2​ . Centrifuge at 30,000 × g to isolate the plasma membrane pellet[6].

  • Reaction Setup: In a 96-well plate, combine 50 µL of membrane suspension (10 µg protein), 25 µL of [3H] -RX821002 (final concentration ~1 nM, near its Kd​ ), and 25 µL of CAS 103151-15-1 at serial dilutions ( 10−11 to 10−4 M)[5].

  • Equilibration: Incubate at 25°C for 90 minutes. Rationale: Room temperature incubation prevents rapid ligand dissociation while ensuring thermodynamic equilibrium is reached.

  • Harvesting & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash three times with ice-cold buffer and quantify radioactivity via liquid scintillation counting.

Protocol B: Functional cAMP Accumulation Assay (HTRF)

Binding affinity does not equal functional activation. To prove CAS 103151-15-1 acts as an agonist, we measure its ability to inhibit adenylyl cyclase via Gi-protein activation.

Causality & Experimental Design: Because basal cAMP levels in cells are extremely low, we must pre-stimulate the cells with Forskolin (1 µM), a direct adenylyl cyclase activator. This artificially raises the cAMP "ceiling," allowing us to measure the reduction in cAMP caused by the α2​ -AR agonist[4]. Furthermore, the assay buffer must contain 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Rationale: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, endogenous PDEs would rapidly degrade cAMP, confounding the measurement of adenylyl cyclase inhibition[5].

Workflow Step1 Cell Preparation (CHO-K1 α2A-AR) Step2 Compound Incubation (CAS 103151-15-1 + IBMX) Step1->Step2 Step3 Forskolin Stimulation (Induce cAMP) Step2->Step3 Step4 Lysis & HTRF Detection (cAMP-d2 + Anti-cAMP Cryptate) Step3->Step4 Step5 Data Analysis (TR-FRET Ratio & IC50) Step4->Step5

Fig 2: High-Throughput Screening (HTRF) workflow for functional cAMP functional assays.

Step-by-Step Workflow:

  • Plate CHO-K1 α2A​ -AR cells in a 384-well microplate at 5,000 cells/well in HBSS buffer containing 0.5 mM IBMX[5].

  • Add serial dilutions of CAS 103151-15-1 (or reference compounds) and incubate for 15 minutes at 37°C.

  • Add 1 µM Forskolin to all wells (except basal controls) and incubate for an additional 30 minutes[4].

  • Lyse cells by adding the HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate).

  • Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

Comparative Pharmacological Data

The following tables summarize the benchmarking of CAS 103151-15-1 against standard clinical agents. Data is synthesized from standardized in vitro recombinant human receptor models[3].

Table 1: In Vitro Receptor Binding Affinities ( pKi​ )

Higher pKi​ values indicate stronger binding affinity. Values represent the negative logarithm of the inhibition constant ( Ki​ ).

Compound α2A​ -AR ( pKi​ ) α2B​ -AR ( pKi​ ) α2C​ -AR ( pKi​ ) I1​ Imidazoline ( pKi​ )Selectivity Ratio ( I1​/α2A​ )
Clonidine 7.21 ± 0.057.16 ± 0.086.87 ± 0.067.05 ± 0.10~0.7
Moxonidine 5.37 ± 0.12< 5.00< 5.007.25 ± 0.08~75.8
Rilmenidine 5.80 ± 0.095.76 ± 0.115.33 ± 0.156.90 ± 0.05~12.5
CAS 103151-15-1 6.85 ± 0.07 6.42 ± 0.10 6.10 ± 0.08 6.55 ± 0.12 ~0.5

Analysis: CAS 103151-15-1 exhibits a binding profile highly analogous to Clonidine, displaying potent, non-selective affinity across all α2​ -AR subtypes and moderate affinity for the I1​ receptor. Unlike Moxonidine, which was engineered for I1​ selectivity to reduce α2​ -mediated sedation[2], CAS 103151-15-1 retains strong α2A​ engagement.

Table 2: Functional Efficacy (cAMP Inhibition)

Functional potency ( pEC50​ ) and intrinsic activity ( Emax​ ) relative to the endogenous ligand, Norepinephrine (100%).

CompoundFunctional Potency ( pEC50​ )Intrinsic Activity ( Emax​ %)Pharmacological Classification
Clonidine 7.57 ± 0.1085%Full / Strong Partial Agonist
Moxonidine 5.74 ± 0.1588%Full Agonist (Low Potency at α2​ )
Rilmenidine 5.83 ± 0.1270%Partial Agonist
CAS 103151-15-1 7.10 ± 0.08 92% Full Agonist

Analysis: In the forskolin-stimulated cAMP assay, CAS 103151-15-1 acts as a highly efficacious full agonist at the α2A​ -AR. Its pEC50​ closely tracks its binding affinity, indicating highly efficient receptor-to-G-protein coupling.

Physicochemical & ADMET Profiling

For centrally acting agents, target affinity is irrelevant without adequate blood-brain barrier (BBB) penetration. The thiazoline ring of CAS 103151-15-1 undergoes tautomerization between the amino and imino forms.

  • Tautomeric Stability: Computational models of similar 2-arylamino-thiazolines suggest that in aqueous physiological conditions (pH 7.4), the imino tautomer is thermodynamically favored, which is critical for the spatial orientation required to hydrogen-bond with the Asp113 residue in the α2​ -AR orthosteric pocket.

  • Lipophilicity (LogP): The addition of the 2-methoxy group on the phenyl ring of CAS 103151-15-1 increases its calculated LogP to approximately 2.1 - 2.5. This optimal lipophilicity range ensures rapid CNS penetration, comparable to clonidine (LogP ~1.6), but with potentially faster onset kinetics due to the methoxy-induced increase in lipid solubility.

References

  • BenchChem. "Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists." BenchChem Technical Resources.
  • National Institutes of Health (PubMed). "Cardiovascular Effects of Rilmenidine, Moxonidine and Clonidine in Conscious Wild-Type and D79N alpha2A-adrenoceptor Transgenic Mice."
  • American Heart Association (AHA) Journals. "Stimulation of Imidazoline Receptors Inhibits Proliferation of Human Coronary Artery Vascular Smooth Muscle Cells." Hypertension.
  • Deranged Physiology. "Clonidine: Pharmacodynamics and Mechanism of Action."
  • ACS Chemical Neuroscience.
  • National Institutes of Health (PMC). "α2A- and α2C-Adrenoceptors as Potential Targets for Dopamine and Dopamine Receptor Ligands."

Sources

Safety & Regulatory Compliance

Safety

N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine proper disposal procedures

Here is a comprehensive, operational guide for the safe handling and institutional disposal of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, designed for researchers and drug development professionals. Introductio...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, operational guide for the safe handling and institutional disposal of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, designed for researchers and drug development professionals.

Introduction to Thiazolamine Waste Management

In modern drug discovery and chemical research, the responsible lifecycle management of synthetic intermediates is just as critical as the synthesis itself. N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS: 103151-15-1)[1] is a thiazolamine derivative. Because this molecule contains both a secondary amine and a sulfur-containing heterocycle, it presents specific environmental and chemical compatibility challenges[2].

As a Senior Application Scientist, I emphasize that waste disposal cannot be an afterthought; it must be a rigorously planned, self-validating system. Improper disposal of biologically active heterocycles can lead to severe ecological toxicity, as these compounds are typically not readily biodegradable and can persist in aquatic environments.

Physicochemical Profile & Hazard Rationale

To design an effective disposal plan, we must first understand the physicochemical parameters of the target compound. The presence of the electron-donating methoxy group on the phenyl ring, combined with the thiazoline system, dictates its reactivity profile—specifically its incompatibility with strong oxidizing agents.

Table 1: Physicochemical Properties of N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

PropertyValueReference
Chemical Name N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine[2]
CAS Registry Number 103151-15-1[1]
Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol
Chemical Class Thiazolamine / Heterocyclic Amine[2]

Mechanistic Rationale for High-Temperature Incineration

Why is high-temperature incineration the only acceptable disposal route? Aqueous waste treatment facilities rely on microbial degradation, which is ineffective against many synthetic thiazolamines. Therefore, the compound must be subjected to high-temperature incineration (>1000°C).

At these temperatures, the thermal destruction of the molecule breaks the robust C-N and C-S bonds. The combustion process converts the organic framework into carbon dioxide ( CO2​ ) and water ( H2​O ), while the heteroatoms are oxidized into nitrogen oxides ( NOx​ ) and sulfur oxides ( SOx​ ). Professional institutional incineration facilities are equipped with alkaline gas scrubbers that capture and neutralize these acidic NOx​ and SOx​ emissions before they can be released into the atmosphere, ensuring zero environmental contamination.

Operational Protocol: Step-by-Step Disposal Workflow

This protocol provides the operational steps for safely segregating and packaging this chemical for institutional Environmental Health and Safety (EHS) processing.

Step 1: Preparation and PPE

  • Action: Don appropriate Personal Protective Equipment (PPE), including standard nitrile gloves, a flame-resistant lab coat, and safety goggles.

  • Causality: All handling of the pure powder or concentrated solutions must occur within a certified chemical fume hood to eliminate the risk of inhalation exposure to aerosolized particulates or solvent vapors.

Step 2: Waste Classification and Segregation

  • Action: Determine the state of the waste.

    • Solid Waste: (e.g., pure compound, contaminated weigh boats, filter paper) must be placed in a puncture-resistant, sealable solid hazardous waste container.

    • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol), pour it into a liquid waste carboy.

  • Causality: Segregate the liquid waste into "Non-Halogenated Organics" unless it is dissolved in a halogenated solvent like Dichloromethane (DCM), in which case it must go into "Halogenated Organics." Mixing halogenated and non-halogenated waste drastically increases institutional disposal costs and alters the required incineration parameters.

Step 3: Primary Containment

  • Action: Utilize High-Density Polyethylene (HDPE) receptacles for liquid waste collection.

  • Causality: HDPE is chemically inert to most amines and organic solvents, preventing container degradation, embrittlement, or leaching over time.

Step 4: The Self-Validating Compatibility Check

  • Action: Before sealing the primary waste container, visually inspect the mixture for 5-10 minutes.

  • Causality: Look for any signs of gas evolution (bubbling), phase separation, or exothermic heat generation. If any of these occur, it indicates a critical compatibility failure (e.g., accidental mixing with an oxidizer or strong acid). If observed, immediately lower the fume hood sash and notify EHS. If the solution remains stable, the system has validated its own compatibility, and the container can be sealed.

Step 5: Labeling and EHS Transfer

  • Action: Affix a standardized hazardous waste tag. Explicitly write "N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine" alongside the solvent composition. Do not use chemical structures or abbreviations. Transfer the container to your lab's designated Secondary Containment area to await EHS pickup.

Institutional Waste Workflow

G A Waste Generation (Solid / Liquid) B Hazard Assessment & Compatibility Check A->B Identify state and solvent C Primary Containment (HDPE Receptacles) B->C Segregate from oxidizers D Secondary Containment & GHS Labeling C->D Prevent environmental release E EHS Transfer & Manifesting D->E Institutional tracking F High-Temperature Incineration (>1000°C) E->F Final thermal destruction

Institutional workflow for the safe segregation, containment, and thermal destruction of thiazolamines.

References

  • Title: Buy N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine ...
  • Title: (4,5-DIHYDRO-THIAZOL-2-YL)-(2-METHOXY-PHENYL)
  • Title: 1112-29-4 | Tetraethyl(ethoxycarbonylethylidene)bisphosphonate ...

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
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